Methyl Metanicotine-d3
Description
BenchChem offers high-quality Methyl Metanicotine-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl Metanicotine-d3 including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C10H14N2 |
|---|---|
Molecular Weight |
165.25 g/mol |
IUPAC Name |
(E)-4-pyridin-3-yl-N-(trideuteriomethyl)but-3-en-1-amine |
InChI |
InChI=1S/C10H14N2/c1-11-7-3-2-5-10-6-4-8-12-9-10/h2,4-6,8-9,11H,3,7H2,1H3/b5-2+/i1D3 |
InChI Key |
JUOSGGQXEBBCJB-PAMUQJMYSA-N |
SMILES |
CNCCC=CC1=CN=CC=C1 |
Isomeric SMILES |
[2H]C([2H])([2H])NCC/C=C/C1=CN=CC=C1 |
Canonical SMILES |
CNCCC=CC1=CN=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to [Methyl-d3]nicotine: Structure, Properties, and Advanced Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Defining the Molecule and Clarifying Nomenclature
[Methyl-d3]nicotine is the deuterated isotopologue of nicotine, a primary alkaloid found in tobacco plants. In this molecule, the three hydrogen atoms of the N-methyl group on the pyrrolidine ring are replaced with deuterium, a stable, heavy isotope of hydrogen. This isotopic substitution, while subtle, provides a powerful tool for analytical and metabolic research.
It is critical to address a point of potential confusion in nomenclature. This guide focuses on the compound with the formal IUPAC name 3-[1-(methyl-d3)-2-pyrrolidinyl]-pyridine , which is structurally a derivative of nicotine. While this compound is sometimes marketed under names like [Methyl-d3]metanicotine (CAS 220088-40-4), it should not be confused with the true chemical structure of metanicotine, which is an unsaturated chain amine (N-methyl-4-(3-pyridinyl)-3-butene-1-amine) known for its distinct pharmacological properties as a neuronal nicotinic agonist.[1][2] The vast majority of technical and commercial data for isotopically labeled nicotine refers to the deuterated N-methyl pyrrolidine structure. This guide will provide an in-depth examination of this specific, widely used research compound.
Part 1: Molecular Profile and Chemical Structure
The fundamental characteristics of [Methyl-d3]nicotine are defined by its precise atomic composition and three-dimensional structure. The incorporation of three deuterium atoms results in a predictable mass shift, which is the cornerstone of its utility in mass spectrometry-based applications.
Chemical Structure of [Methyl-d3]nicotine
The structure consists of a pyridine ring linked to a pyrrolidine ring, with the N-methyl group of the pyrrolidine ring carrying the deuterium label.
Sources
Technical Guide: Methyl Metanicotine-d3 Isotope Labeled Tobacco Alkaloids
Advanced Quantitative Bioanalysis & Application in Nicotinic Research
Executive Summary
Methyl Metanicotine-d3 (specifically (E)-Metanicotine-N-methyl-d3 ) is a high-purity stable isotope-labeled derivative of metanicotine, a minor tobacco alkaloid and nicotine metabolite. It serves as the critical Internal Standard (IS) for the precise quantification of metanicotine in complex biological matrices (urine, plasma, saliva) via Isotope Dilution Mass Spectrometry (IDMS).
This guide addresses the technical requirements for utilizing Methyl Metanicotine-d3 in pharmacokinetic profiling, toxicology, and smoking cessation studies. It bridges the gap between chemical properties and practical LC-MS/MS method development, ensuring rigorous data integrity in compliance with FDA/EMA bioanalytical guidelines.
Part 1: Chemical Identity & Physicochemical Properties[1]
Understanding the physicochemical behavior of the isotope is prerequisite to method development. The deuterium labeling on the N-methyl group alters the mass without significantly impacting the retention time compared to the native analyte, although slight chromatographic isotope effects may be observed in high-resolution systems.
| Property | Specification |
| Compound Name | (E)-Metanicotine-d3 (N-methyl-d3) |
| Systematic Name | (E)-N-(Trideuteriomethyl)-4-(3-pyridinyl)-3-buten-1-amine |
| CAS Number | 220088-40-4 |
| Molecular Formula | |
| Molecular Weight | 165.25 g/mol (Native: 162.23 g/mol ) |
| Isotopic Purity | ≥ 99% Deuterium |
| pKa (Calculated) | ~9.8 (Secondary amine), ~4.8 (Pyridine) |
| Solubility | Methanol, Acetonitrile, Water (pH dependent) |
| Storage | -20°C, Hygroscopic (Store under inert gas) |
Technical Note on Nomenclature: "Methyl Metanicotine" in literature can refer to the N-methyl derivative of metanicotine (a tertiary amine). However, in the context of isotope standards, Methyl Metanicotine-d3 almost universally refers to Metanicotine where the existing methyl group is deuterated. This guide focuses on its use as an IS for Metanicotine .
Part 2: The Role in Quantitative Bioanalysis (IDMS)
The primary application of Methyl Metanicotine-d3 is to correct for Matrix Effects and Ionization Suppression in LC-MS/MS.
Mechanism of Action
In Electrospray Ionization (ESI), co-eluting matrix components (phospholipids, salts) can suppress the ionization of the analyte. Because Methyl Metanicotine-d3 is chemically identical to Metanicotine (except for mass), it co-elutes and experiences the exact same suppression.
-
Ratio Metric: Quantification is based on the Area Ratio (Analyte Area / IS Area), not absolute area.
-
Mass Shift: The +3 Da shift (
vs ) moves the precursor ion from m/z 163 to 166, preventing cross-talk with the native M+1 or M+2 natural isotopes.
Diagram 1: Isotope Dilution Workflow
The following diagram illustrates the self-validating workflow using Methyl Metanicotine-d3.
Caption: Workflow ensuring the Internal Standard compensates for extraction loss and ionization variability.
Part 3: Experimental Protocol (LC-MS/MS)
This protocol is designed for the quantification of Metanicotine in human urine using Methyl Metanicotine-d3.
1. Sample Preparation (Solid Phase Extraction)
Direct injection is discouraged due to the high polarity of tobacco alkaloids and potential source contamination.
-
Aliquot: Transfer 200 µL of urine into a 96-well plate or microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of Methyl Metanicotine-d3 working solution (e.g., 100 ng/mL in Methanol). Vortex for 30 seconds.
-
Basification: Add 200 µL of 50 mM Ammonium Acetate (pH > 9.0) or dilute Ammonia. Rationale: Metanicotine is basic (pKa ~9.8). High pH ensures the molecule is neutral (unprotonated) for organic extraction or retention on polymeric SPE.
-
Extraction (Supported Liquid Extraction - SLE or LLE):
-
Add 600 µL of MTBE (Methyl tert-butyl ether) or Ethyl Acetate.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Reconstitution:
-
Transfer the organic supernatant to a clean plate.[1]
-
Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitute in 100 µL of Mobile Phase A (see below).
-
2. Liquid Chromatography Conditions
Metanicotine is polar. Reversed-phase C18 can be used, but Biphenyl or HILIC columns often provide better retention and separation from Nicotine.
-
Instrument: UHPLC System (e.g., Waters Acquity or Agilent 1290).
-
Column: Kinetex Biphenyl (2.1 x 100 mm, 1.7 µm) or Waters XBridge BEH C18 (High pH stable).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjusted with Ammonium Hydroxide). High pH is critical for peak shape.
-
Mobile Phase B: 100% Acetonitrile.[2]
-
Gradient:
-
0.0 min: 5% B
-
4.0 min: 60% B
-
4.1 min: 95% B (Wash)
-
5.0 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
3. Mass Spectrometry Parameters (MRM)
Operate in Positive Electrospray Ionization (+ESI) mode.[3]
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Dwell Time (ms) |
| Metanicotine (Native) | 163.2 ( | 117.1 (Loss of | 25 | 50 |
| Metanicotine (Qual) | 163.2 | 132.1 | 20 | 50 |
| Methyl Metanicotine-d3 (IS) | 166.2 ( | 117.1 (Loss of | 25 | 50 |
Critical Consideration on Cross-Talk: Note that both the Native and the d3-IS share the same product ion (117.1) if the fragmentation pathway involves the loss of the methylamine group.
-
Risk:[4] If the IS contains any d0-impurity, it will contribute to the analyte signal.
-
Mitigation: Ensure the IS has high isotopic purity (>99% d3, <0.1% d0). The chromatographic separation must be sufficient, although IDMS relies on co-elution. The mass resolution of Q1 (Precursor) must be set to "Unit" or "High" to prevent the 163 ion from entering the 166 channel.
Part 4: Metabolic Context & Signaling
Metanicotine is not just a degradation product; it is a selective agonist for
Diagram 2: Nicotine Metabolic Pathway
This diagram highlights the specific branch leading to Metanicotine and its analysis.
Caption: Metanicotine formation via pyrrolidine ring opening, distinct from the Cotinine pathway.
Part 5: References
-
Benowitz, N. L., et al. (2020). "Biochemical Verification of Tobacco Use and Abstinence: 2019 Update."[3] Nicotine & Tobacco Research.[3]
-
Jacob, P., et al. (2013). "Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use." Frontiers in Chemistry.
-
Santa Cruz Biotechnology. "[Methyl-d3]metanicotine Product Specifications (CAS 220088-40-4)." [5]
-
Cayman Chemical. "(±)-Nicotine-d3 (N-methyl-d3) Technical Information." (Describing the labeling pattern relevant to metanicotine derivatives).
-
World Health Organization (WHO). "Standard operating procedure for determination of nicotine and minor alkaloids in tobacco products." WHO TobLabNet Official Method.
Sources
- 1. criver.com [criver.com]
- 2. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine | PLOS One [journals.plos.org]
- 3. Frontiers | Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. [Methyl-d3]metanicotine | CAS 220088-40-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
An In-depth Technical Guide to (E)-N-(Methyl-d3)-4-(3-pyridinyl)-3-buten-1-amine: A Selective α4β2 Nicotinic Acetylcholine Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-N-(Methyl-d3)-4-(3-pyridinyl)-3-buten-1-amine, a deuterated analog of Metanicotine (also known as Rivanicline or RJR-2403), is a compound of significant interest in the field of neuroscience and drug development. It acts as a selective partial agonist for the α4β2 subtype of neuronal nicotinic acetylcholine receptors (nAChRs).[1][2] This selectivity profile has positioned it as a valuable research tool for elucidating the role of α4β2 nAChRs in various physiological and pathological processes. Furthermore, its therapeutic potential has been explored in conditions such as Alzheimer's disease, cognitive dysfunction, and inflammatory disorders like ulcerative colitis.[1][3]
This technical guide provides a comprehensive overview of (E)-N-(Methyl-d3)-4-(3-pyridinyl)-3-buten-1-amine, encompassing its chemical identity, synthesis, characterization, mechanism of action, and applications in research and development. The inclusion of the deuterated methyl group (d3) offers a means for metabolic stabilization and can be a useful tool in pharmacokinetic studies.
I. Chemical Identity and Synonyms
The precise identification of a chemical entity is fundamental for scientific rigor. (E)-N-(Methyl-d3)-4-(3-pyridinyl)-3-buten-1-amine and its non-deuterated parent compound are known by several names in scientific literature and commercial catalogs.
| Identifier | (E)-N-(Methyl-d3)-4-(3-pyridinyl)-3-buten-1-amine | (E)-N-Methyl-4-(3-pyridinyl)-3-buten-1-amine |
| Synonyms | [Methyl-d3]metanicotine | Metanicotine, Rivanicline, RJR-2403, trans-Metanicotine, (3E)-N-methyl-4-(3-pyridinyl)-3-buten-1-amine |
| CAS Number | 220088-40-4[4] | 15585-43-0 |
| Molecular Formula | C₁₀H₁₁D₃N₂ | C₁₀H₁₄N₂ |
| Molecular Weight | 165.25 g/mol [4] | 162.23 g/mol |
| InChIKey | JUOSGGQXEBBCJB-GORDUTHDSA-N | JUOSGGQXEBBCJB-GORDUTHDSA-N |
II. Synthesis and Characterization
A. Synthesis
The synthesis of (E)-N-methyl-4-(3-pyridinyl)-3-buten-1-amine and its deuterated analog can be achieved through various synthetic routes. A representative pathway involves a Heck reaction followed by reductive amination.[5][6] The synthesis of the deuterated analog follows a similar route, with the introduction of the deuterated methyl group in the final step.
Representative Synthetic Workflow:
Caption: General synthetic workflow for (E)-N-(Methyl)-4-(3-pyridinyl)-3-buten-1-amine and its deuterated analog.
Experimental Protocol: Synthesis of (E)-N-Methyl-4-(3-pyridinyl)-3-buten-1-amine [5][6]
-
Heck Reaction: To a solution of 3-bromopyridine and allyl alcohol in a suitable solvent (e.g., acetonitrile or DMF), add a palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand) and a base (e.g., triethylamine or potassium carbonate). Heat the mixture under an inert atmosphere until the starting materials are consumed (monitored by TLC or LC-MS). After cooling, the reaction is worked up by filtration and extraction to yield 4-(3-pyridinyl)-3-buten-1-ol.
-
Oxidation: The resulting alcohol is oxidized to the corresponding aldehyde, 4-(3-pyridinyl)-3-butenal, using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or by Swern oxidation.
-
Reductive Amination: The aldehyde is then reacted with methylamine (or methyl-d3-amine for the deuterated analog) in a solvent like dichloromethane or 1,2-dichloroethane.[7] A reducing agent, typically sodium triacetoxyborohydride, is added to the mixture to reduce the intermediate imine to the final product. The reaction is stirred at room temperature until completion.
-
Purification: The final compound is purified by column chromatography on silica gel to afford (E)-N-methyl-4-(3-pyridinyl)-3-buten-1-amine as an oil.
The synthesis of the deuterated analog, (E)-N-(Methyl-d3)-4-(3-pyridinyl)-3-buten-1-amine, would utilize methyl-d3-amine hydrochloride in the reductive amination step.[7][8]
B. Characterization
The structural identity and purity of the synthesized compound are confirmed using various analytical techniques.
| Analytical Technique | (E)-N-Methyl-4-(3-pyridinyl)-3-buten-1-amine | (E)-N-(Methyl-d3)-4-(3-pyridinyl)-3-buten-1-amine |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ~8.5 (m, 2H, pyridine), ~7.7 (d, 1H, pyridine), ~7.3 (m, 1H, pyridine), ~6.4 (d, 1H, vinylic), ~6.2 (dt, 1H, vinylic), ~2.8 (t, 2H, -CH₂-N), ~2.5 (q, 2H, =CH-CH₂-), ~2.4 (s, 3H, N-CH₃) | Similar to the non-deuterated compound, but the singlet at ~2.4 ppm for N-CH₃ is absent. |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | ~150 (pyridine), ~148 (pyridine), ~136 (pyridine), ~133 (vinylic), ~130 (vinylic), ~123 (pyridine), ~50 (-CH₂-N), ~36 (N-CH₃), ~33 (=CH-CH₂-) | Similar to the non-deuterated compound, but the signal for the N-CH₃ carbon will be a multiplet due to C-D coupling or may be of very low intensity. |
| Mass Spectrometry (EI-MS) m/z | 162 (M⁺), 147, 132, 117, 91, 78 | 165 (M⁺), 150, 135, 120, 91, 78 |
Note: The NMR and MS data presented are representative and may vary slightly depending on the experimental conditions.[9][10]
III. Mechanism of Action: Selective α4β2 nAChR Agonism
(E)-N-Methyl-4-(3-pyridinyl)-3-buten-1-amine and its deuterated analog exert their pharmacological effects primarily through their interaction with neuronal nicotinic acetylcholine receptors (nAChRs), specifically the α4β2 subtype.[2]
Key aspects of its mechanism of action include:
-
Subtype Selectivity: It displays a high affinity for the α4β2 nAChR subtype, with significantly lower affinity for other nAChR subtypes like α7.[11]
-
Partial Agonism: It acts as a partial agonist at the α4β2 receptor. This means that it binds to and activates the receptor, but elicits a submaximal response compared to the endogenous full agonist, acetylcholine.[12] This partial agonism is crucial for its therapeutic potential, as it can stabilize the receptor in a partially active state, preventing both overstimulation and complete blockade.
-
Dopamine Modulation: The α4β2 nAChRs are prominently expressed in brain regions associated with reward and cognition, such as the ventral tegmental area (VTA) and the prefrontal cortex. By modulating the activity of these receptors, the compound can influence the release of dopamine, a key neurotransmitter involved in these processes.[13]
Signaling Pathway:
Caption: Simplified signaling pathway of (E)-N-(Methyl-d3)-4-(3-pyridinyl)-3-buten-1-amine at a presynaptic terminal.
IV. Applications in Research and Drug Development
The unique pharmacological profile of (E)-N-(Methyl-d3)-4-(3-pyridinyl)-3-buten-1-amine makes it a valuable tool and a potential therapeutic agent in several areas.
A. Alzheimer's Disease and Cognitive Enhancement
The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine levels contributes to cognitive deficits. As a selective α4β2 nAChR agonist, this compound has been investigated for its potential to enhance cognitive function.[1] However, clinical trials with the non-deuterated form (Rivanicline) in patients with mild-to-moderate Alzheimer's disease did not show a significant improvement in cognition.[14]
Experimental Protocol: Morris Water Maze for Cognitive Assessment in Rats [1][2][3]
The Morris water maze is a widely used behavioral task to assess spatial learning and memory in rodents.
-
Apparatus: A circular pool (approximately 1.5-2 m in diameter) is filled with opaque water. A hidden platform is submerged just below the water's surface in one of the four quadrants.
-
Acquisition Phase: Rats are given several trials per day for several consecutive days to learn the location of the hidden platform using distal visual cues in the room. The starting position is varied for each trial. The latency to find the platform and the path taken are recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim freely for a set period (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory.
-
Drug Administration: The compound or vehicle is administered to the rats at a specified time before the trials (e.g., 30 minutes prior to the first trial of the day).
B. Ulcerative Colitis
Interestingly, beyond its effects in the central nervous system, Rivanicline has been investigated for the treatment of ulcerative colitis, an inflammatory bowel disease. This is based on the "cholinergic anti-inflammatory pathway," where activation of nAChRs can modulate the immune response. Clinical trials have explored its efficacy in this indication. However, recent advancements in the treatment of ulcerative colitis have seen the approval and successful clinical trials of other targeted therapies.[12][13][15]
C. In Vitro Research Tool
(E)-N-(Methyl-d3)-4-(3-pyridinyl)-3-buten-1-amine is an invaluable tool for in vitro studies of α4β2 nAChR function and pharmacology.
Experimental Protocol: In Vitro Calcium Influx Assay [16][17][18]
This assay measures the activation of ligand-gated ion channels like nAChRs by monitoring the influx of calcium.
-
Cell Culture: Cells expressing the α4β2 nAChR (e.g., HEK293 or CHO cells) are cultured in 96-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, which becomes fluorescent upon binding to intracellular calcium.
-
Compound Addition: The test compound, (E)-N-(Methyl-d3)-4-(3-pyridinyl)-3-buten-1-amine, is added to the wells at various concentrations.
-
Fluorescence Measurement: The change in fluorescence intensity is measured over time using a fluorescence plate reader. An increase in fluorescence indicates an influx of calcium and, therefore, activation of the α4β2 nAChRs.
-
Data Analysis: The data is used to generate dose-response curves and determine the EC₅₀ of the compound.
V. Conclusion
(E)-N-(Methyl-d3)-4-(3-pyridinyl)-3-buten-1-amine, along with its non-deuterated counterpart, represents a class of selective α4β2 nAChR partial agonists with significant utility in neuroscience research. While its therapeutic journey has faced challenges, its value as a pharmacological tool for dissecting the complexities of the cholinergic system remains undisputed. The detailed understanding of its chemical properties, synthesis, and biological activity provided in this guide serves as a valuable resource for researchers and drug development professionals working to advance our knowledge of nicotinic receptor function and its implications for human health.
References
-
PubMed. (2000, June 15). A concise synthetic pathway for trans-metanicotine analogues. Retrieved from [Link]
-
Scantox. (n.d.). Morris Water Maze Test. Retrieved from [Link]
-
Bio-protocol. (n.d.). Morris water maze trial and test. Retrieved from [Link]
-
Rivanicline - Wikipedia. (n.d.). Retrieved from [Link]
-
RINVOQ® (upadacitinib) Efficacy for Ulcerative Colitis. (n.d.). Retrieved from [Link]
-
PubMed. (2001, December 15). Synthesis of (+/-)-methyl-(1-aryl-4-pyridin-3-yl-but-3-enyl)-amines. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Retrieved from [Link]
-
RINVOQ® (upadacitinib) Results for Ulcerative Colitis (UC). (n.d.). Retrieved from [Link]
-
PubMed. (n.d.). Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry. Retrieved from [Link]
-
ClinicalTrials.gov. (n.d.). Evaluation of the Efficacy of Varenicline on Cognition, Safety, Tolerability and Pharmacokinetics in Subjects With Mild-to-Moderate Alzheimer's Disease. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. Retrieved from [Link]
-
Moodle@Units. (n.d.). Ca2+ imaging with FURA-2 AM. Retrieved from [Link]
-
MDPI. (2024, January 26). A Systematic Review on Drugs Acting as Nicotinic Acetylcholine Receptor Agonists in the Treatment of Dementia. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Monitoring intracellular calcium using fluorescent dyes in a mid-throughput assay. Retrieved from [Link]
-
PubMed. (2000, June 15). A concise synthetic pathway for trans-metanicotine analogues. Retrieved from [Link]
-
PR Newswire. (2022, May 27). The Lancet Publishes Results from Phase 3 Induction and Maintenance Programs Evaluating Upadacitinib (RINVOQ®) in Ulcerative Colitis. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of (R,S)-Z]-1-methyl-4-(3-pyridinyl)-3-butenamine. Retrieved from [Link]
-
PubMed. (2001, December 15). Synthesis of (+/-)-methyl-(1-aryl-4-pyridin-3-yl-but-3-enyl)-amines. Retrieved from [Link]
-
PubMed. (n.d.). Phase II crossover trial of varenicline in mild-to-moderate Alzheimer's disease. Retrieved from [Link]
-
ORBi. (2024, July 22). RISANKIZUMAB FOR ULCERATIVE COLITIS : TWO RANDOMIZED CLINICAL TRIALS. Retrieved from [Link]
-
Stenutz. (n.d.). (E)-N-methyl-4-(3-pyridinyl)-3-buten-1-amine. Retrieved from [Link]
-
PubMed Central (PMC). (2025, November 28). Installation of d3-methyl group to drugs by continuous-flow solid-phase synthesis. Retrieved from [Link]
-
American College of Gastroenterology. (2024, September 17). Risankizumab is Superior to Placebo for Induction and Maintenance of Moderate-Severe Ulcerative Colitis (UC): Assessing the UC Treatment Paradigm. Retrieved from [Link]
-
arkat-usa.org. (n.d.). Synthesis of functionalized pyridinium salts bearing a free amino group. Retrieved from [Link]
-
PubMed. (2000, May 15). (3-pyridinyl)-3-butene-1-amine ([(11)C]metanicotine) as a nicotinic receptor radioligand. Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0193811). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Stenutz. (n.d.). (E)-N-methyl-4-(3-pyridinyl)-3-buten-1-amine. Retrieved from [Link]
-
ResearchGate. (n.d.). ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative: 4-hydroxy-4-(3-pyridyl)-butanoic acid. Retrieved from [Link]
-
MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of N-Methyl Secondary Amines. Retrieved from [Link]
-
OPUS. (2024, March 1). High-resolution mass spectrometric elucidation of electron ionization induced fragmentation pathways of methylated warfarin and. Retrieved from [Link]
-
ClinicalTrials.gov. (n.d.). Mood and Anti-craving Effects of Varenicline in Psychiatric Inpatients. Retrieved from [Link]
-
ClinicalTrials.gov. (2026, February 23). A Study to Assess the Change in Disease Activity in Adult Participants With Moderate to Severe Ulcerative Colitis Treated With Risankizumab Compared to Vedolizumab. Retrieved from [Link]
Sources
- 1. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. queensu.ca [queensu.ca]
- 3. bio-protocol.org [bio-protocol.org]
- 4. [Methyl-d3]metanicotine | CAS 220088-40-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. A concise synthetic pathway for trans-metanicotine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of (+/-)-methyl-(1-aryl-4-pyridin-3-yl-but-3-enyl)-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Installation of d3-methyl group to drugs by continuous-flow solid-phase synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 12. RINVOQ® (upadacitinib) Results for Ulcerative Colitis (UC) [rinvoq.com]
- 13. RINVOQ® (upadacitinib) Efficacy for Ulcerative Colitis [rinvoqhcp.com]
- 14. Phase II crossover trial of varenicline in mild-to-moderate Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. orbi.uliege.be [orbi.uliege.be]
- 16. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hellobio.com [hellobio.com]
- 18. moodle2.units.it [moodle2.units.it]
Navigating the Handling of Methyl Metanicotine-d3: A Technical Guide for Researchers
Introduction: Understanding Methyl Metanicotine-d3
Methyl Metanicotine-d3 is a deuterated isotopologue of metanicotine, a metabolite of nicotine. In the fields of pharmaceutical research, drug metabolism studies, and forensic toxicology, stable isotope-labeled internal standards are indispensable for achieving accurate and reproducible quantification in mass spectrometry-based assays. Methyl Metanicotine-d3 serves this critical role, allowing researchers to compensate for variations in sample preparation and instrument response. However, its structural similarity to nicotine, a highly toxic alkaloid, necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.[1][2] This guide provides an in-depth examination of the safety profile of Methyl Metanicotine-d3 and outlines best practices for its handling, storage, and disposal in a laboratory setting.
Hazard Identification and Risk Assessment
While specific toxicological data for the deuterated form is often limited, the primary assumption in a laboratory setting must be that Methyl Metanicotine-d3 exhibits a hazard profile similar to its non-deuterated parent compound, metanicotine, and the structurally related compound, nicotine.[1][3] Nicotine is classified as acutely toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[4][5][6] Therefore, a conservative and stringent approach to safety is mandatory.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the framework for this assessment. Based on data from analogous compounds, Methyl Metanicotine-d3 should be handled as a substance with high acute toxicity.
| Hazard Class | Category | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | Category 2 | H300: Fatal if swallowed | Skull and Crossbones |
| Acute Toxicity, Dermal | Category 1 / 2 | H310: Fatal in contact with skin | Skull and Crossbones |
| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled | Skull and Crossbones |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Exclamation Mark |
| Serious Eye Damage/Irritation | Category 1 / 2 | H318/H319: Causes serious eye damage/irritation | Corrosion / Exclamation Mark |
| Hazardous to the Aquatic Environment | Category 2 | H411: Toxic to aquatic life with long lasting effects | Environment |
| This table is a synthesis of data from safety data sheets for nicotine and its deuterated analogs.[1][5] |
The causality behind this high level of caution is the mechanism of action. Nicotinic compounds act as agonists at nicotinic acetylcholine receptors (nAChRs) in the central and peripheral nervous systems.[2] Overstimulation of these receptors can lead to a range of severe symptoms, including nausea, vomiting, convulsions, respiratory arrest, and cardiac arrest.[4] The initial step for any researcher is to conduct a formal risk assessment before any handling of the material.
Caption: Workflow for a chemical safety risk assessment.
Engineering and Personal Protective Controls
Given the high acute toxicity, particularly via dermal absorption and ingestion, exposure must be minimized through a multi-layered control strategy.[3][4]
Engineering Controls: The primary line of defense is to handle Methyl Metanicotine-d3 within a certified chemical fume hood or a glove box.[3] This is non-negotiable. The rationale is to prevent the inhalation of any potential aerosols or vapors and to contain any accidental spills. The workspace must be well-ventilated.[7]
Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is critical and must be based on the high dermal toxicity.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. Double-gloving is recommended. | Prevents dermal absorption, which is a primary route of exposure and can be fatal.[4][5] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles. | Protects eyes from splashes, which can cause serious irritation or damage.[1] |
| Skin and Body | A fully buttoned laboratory coat. | Prevents contamination of personal clothing and skin. |
| Respiratory | Not typically required if handled in a fume hood. For spill cleanup or if aerosolization is possible, an air-purifying respirator with appropriate cartridges (e.g., type ABEK) is necessary.[3] | Provides protection against inhalation of aerosols or vapors in non-standard situations. |
Protocols for Safe Laboratory Handling
Trustworthy protocols are self-validating; they are designed to minimize error and ensure safety at every step.
Preparation of Stock Solutions
This workflow is designed to prevent contamination and exposure when preparing solutions from a neat (pure) or solid form of the compound.
-
Pre-Workflow Check: Don all required PPE. Ensure the chemical fume hood is operational and the work surface is clean and decontaminated. Have a designated waste container for contaminated materials ready within the hood.
-
Equilibration: Allow the container of Methyl Metanicotine-d3 to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture into the container, which could compromise the integrity of the standard.
-
Weighing: If solid, weigh the required amount directly into a tared vial inside the fume hood. Use anti-static weighing paper or a weigh boat. If liquid, use a calibrated positive displacement pipette for accurate and safe transfer.
-
Solubilization: Add the appropriate solvent to the vial. Cap the vial securely before mixing/vortexing. This step must be performed inside the fume hood.
-
Labeling: Clearly label the new stock solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard pictograms.
-
Post-Workflow Decontamination: Wipe down the work surface, balance, and any equipment used with an appropriate cleaning agent (e.g., 70% ethanol). Dispose of all contaminated disposables (pipette tips, weigh boats, gloves) in the designated hazardous waste container.
Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
First-Aid Measures
-
Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[8] Seek immediate medical attention. The urgency is due to the rapid and potentially fatal dermal absorption.[3]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention. Ingestion of even small amounts can be fatal.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[8] Seek immediate medical attention.
Accidental Release Measures (Spill Protocol)
A spill of a highly toxic substance requires a calm and methodical response.
-
Evacuate & Alert: Immediately alert others in the vicinity. Evacuate the immediate area if the spill is large or if you are unsure of the risk.
-
Control: If safe to do so, prevent the spill from spreading by using an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit). Do not use combustible materials like paper towels.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Neutralize/Absorb: Carefully cover the spill with the absorbent material.
-
Collect: Once absorbed, carefully collect the material using non-sparking tools and place it into a labeled, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution, followed by soap and water.
-
Dispose: All materials used for cleanup, including PPE, must be disposed of as hazardous waste.
Caption: Decision workflow for responding to a chemical spill.
Storage and Disposal
Proper storage is essential for maintaining the chemical integrity of the standard and ensuring laboratory safety.
Storage:
-
Store Methyl Metanicotine-d3 in a tightly sealed container, protected from light and moisture.[3]
-
The recommended storage temperature is typically -20°C for long-term stability, though short-term storage in a refrigerator may be acceptable.[7][9][10]
-
Store in a secure, locked, and designated area accessible only to authorized personnel.[5]
-
Ensure it is stored separately from incompatible materials, such as strong oxidants, and away from food and feedstuffs.[4]
Disposal:
-
All waste containing Methyl Metanicotine-d3, including empty containers, contaminated disposables, and spill cleanup materials, must be treated as hazardous waste.
-
Dispose of waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.
Conclusion
Methyl Metanicotine-d3 is a vital tool for analytical scientists. However, its structural relationship to highly toxic alkaloids demands the utmost respect and caution. By understanding its hazard profile, implementing robust engineering and personal protective controls, and adhering to strict handling and emergency protocols, researchers can work with this compound safely and effectively. The principles of expertise, trustworthiness, and authoritative grounding are the pillars of a strong safety culture that protects both the researcher and the integrity of their scientific work.
References
- C/D/N Isotopes, Inc. (2015). Safety Data Sheet: (±)-Nicotine-d3 (N-methyl-d3).
- C/D/N Isotopes, Inc. (2015). Safety Data Sheet: (±)-Cotinine-d3.
- INCHEM. (Date not specified). ICSC 0519 - NICOTINE.
- Sigma-Aldrich. (2025). Safety Data Sheet: Methyl nicotinate.
- Sigma-Aldrich. (2025). Safety Data Sheet: DL-Nicotine-(methyl-d3).
- DC Fine Chemicals. (2024). Safety Data Sheet: Methyl 6-methylnicotinate.
- European Directorate for the Quality of Medicines & HealthCare. (2023). Safety Data Sheet: Nicotine for system suitability.
- North Carolina State University. (Date not specified). Smokeless Tobacco Reference Products Program: Sample Storage and Handling Protocols.
- Loba Chemie. (2021). Safety Data Sheet: METHYL NICOTINATE EXTRA PURE.
- New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Nicotine.
-
Damaj, M. I., Glassco, W., Aceto, M. D., & Martin, B. R. (1999). Antinociceptive and pharmacological effects of metanicotine, a selective nicotinic agonist. Journal of Pharmacology and Experimental Therapeutics, 291(1), 390-398. Retrieved from [Link].
- Carl Roth GmbH + Co. KG. (Date not specified). Safety Data Sheet: (-)-Nicotine.
-
Global Substance Registration System. (Date not specified). METANICOTINE, (Z)-. Retrieved from [Link].
- Chemnovatic. (2020). Nicotine Salts And Pure Nicotine: Storage And Handling.
- CORESTA. (2020). Guide No. 11 - Technical Guideline for Sample Handling of Smokeless Tobacco and Smokeless Tobacco Products.
-
Wikipedia. (Date not specified). Rivanicline. Retrieved from [Link].
-
PubChem. (Date not specified). Rivanicline. Retrieved from [Link].
-
Vasconcelos, I., et al. (2021). Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry. MDPI. Retrieved from [Link].
-
Jabba, S. V., & Jordt, S. E. (2023). High Variability in Nicotine Analog Contents, Misleading Labeling, and Artificial Sweetener in New E-Cigarette Products Marketed as “FDA-Exempt”. Nicotine & Tobacco Research. Retrieved from [Link].
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Antinociceptive and pharmacological effects of metanicotine, a selective nicotinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stmichaelshospital.com [stmichaelshospital.com]
- 4. ICSC 0519 - NICOTINE [inchem.org]
- 5. sds.edqm.eu [sds.edqm.eu]
- 6. nj.gov [nj.gov]
- 7. Nicotine Salts And Pure Nicotine: Storage And Handling | CHEMNOVATIC [chemnovatic.com]
- 8. stmichaelshospital.com [stmichaelshospital.com]
- 9. strp.wordpress.ncsu.edu [strp.wordpress.ncsu.edu]
- 10. Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry [mdpi.com]
Structural and Functional Divergence: 6-Methylnicotine vs. Methyl Metanicotine-d3
An In-Depth Technical Guide for Analytical Chemists and Toxicologists
As the landscape of synthetic alkaloids evolves, drug development professionals and analytical scientists must frequently distinguish between novel psychoactive analytes and the specialized chemical tools used to quantify them. This whitepaper dissects the fundamental divergence between 6-Methylnicotine (6-MN) —a highly potent, synthetic nicotinic agonist rapidly emerging in consumer products—and Methyl Metanicotine-d3 , a stable isotope-labeled compound engineered exclusively as an internal standard for mass spectrometry.
While they share structural roots in pyridine-based alkaloid chemistry, their applications occupy opposite ends of the pharmacological spectrum: one is a target of toxicological concern, and the other is the self-validating instrument of its measurement.
Chemical Ontology and Pharmacodynamics
6-Methylnicotine: The Bioactive Analyte
6-Methylnicotine (CAS: 101540-79-8) is a synthetic structural analog of nicotine characterized by the addition of a methyl group at the 6-position of the pyridine ring[1]. Originally explored by the tobacco industry in the 1970s, it has recently resurfaced in electronic nicotine delivery systems (ENDS) and oral pouches (often marketed under trade names like Metatine or Nixodine-S) as a strategy to circumvent existing nicotine regulations[1],[2].
Mechanistic Causality & Toxicity: The substitution at the 6-position slightly increases the molecule's lipophilicity, fundamentally altering its binding kinetics. Preclinical in vitro and rodent models demonstrate that 6-MN exhibits an affinity for central α4β2 nicotinic acetylcholine receptors (nAChRs) up to 3.3 times higher than that of (S)-nicotine, making it significantly more potent in inducing characteristic neurobehavioral responses[2]. Furthermore, toxicological profiling in human bronchial epithelial cells (BEAS-2B) reveals that 6-MN generates higher levels of reactive oxygen species (ROS) and exhibits greater overall cytotoxicity than equimolar doses of traditional nicotine[1],[3]. Metabolically, 6-MN diverges from nicotine by demonstrating a pronounced shift toward N-oxidation, yielding specific biomarkers such as 6-methylcotinine[1].
Fig 1: Pharmacodynamic and toxicological signaling pathway of 6-Methylnicotine via nAChR activation.
Methyl Metanicotine-d3: The Analytical Standard
In stark contrast, Methyl Metanicotine-d3 (CAS: 220088-40-4) is not a commercial consumer product. It is a stable isotope-labeled derivative of metanicotine (an acyclic nicotine isomer) featuring a trideuteromethyl group (
In the realm of analytical chemistry, deuterated compounds are synthesized to serve as Internal Standards (IS) in Isotope Dilution Mass Spectrometry. Because the carbon-deuterium bond does not significantly alter the molecule's physicochemical properties (such as hydrophobicity or pKa) compared to a carbon-hydrogen bond, Methyl Metanicotine-d3 mimics the extraction recovery and chromatographic retention time of non-deuterated target analytes perfectly.
Quantitative Data Synthesis
To clarify the operational boundaries between these two compounds, their primary chemical and pharmacological attributes are summarized below.
Table 1: Chemical and Pharmacological Comparison
| Feature | 6-Methylnicotine (6-MN) | Methyl Metanicotine-d3 |
| Primary Role | Bioactive Analyte / Synthetic Agonist | Analytical Internal Standard (IS) |
| CAS Number | 101540-79-8 (Racemic)[1] | 220088-40-4[4] |
| Chemical Formula | ||
| Structural Modification | Methyl group at 6-position of pyridine ring[1] | Trideuteromethyl group on the amine[4] |
| Receptor Affinity | Up to 3.3x higher than (S)-nicotine at nAChRs[2] | N/A (Used for mass spectrometry calibration) |
| Toxicity Profile | Higher cytotoxicity, increased ROS generation[1] | N/A (Inert analytical tracer) |
| Commercial Application | E-liquids, oral pouches (e.g., Metatine)[6] | LC-MS/MS quantification, pharmacokinetics |
Methodologies: The Self-Validating LC-MS/MS Protocol
As a Senior Application Scientist, I emphasize that analytical quantification must be a self-validating system . When quantifying highly potent analogs like 6-MN in complex biological matrices (plasma, urine) or e-liquids[7], the integration of a deuterated internal standard like Methyl Metanicotine-d3 is non-negotiable.
The following step-by-step UHPLC-ESI-MS/MS workflow demonstrates the causality behind each experimental choice, ensuring that variations in sample preparation or instrument fluctuation are mathematically neutralized.
Step-by-Step Analytical Workflow
-
Matrix Aliquoting & IS Spiking (The Control Anchor): Protocol: Aliquot 100 µL of the biological matrix. Immediately spike with 10 µL of Methyl Metanicotine-d3 (100 ng/mL). Causality: Introducing the IS at the very first step creates a self-validating loop. Any subsequent volumetric loss, thermal degradation, or incomplete extraction will affect the analyte and the IS equally. Their ratio remains constant, correcting for procedural errors.
-
Liquid-Liquid Extraction (LLE): Protocol: Add 500 µL of methyl tert-butyl ether (MTBE). Vortex for 5 minutes, then centrifuge at 14,000 rpm for 10 minutes. Causality: LLE partitions the lipophilic alkaloids into the organic phase while precipitating proteins and leaving hydrophilic matrix interferents (salts, phospholipids) in the aqueous layer. This prevents severe ion suppression downstream.
-
Evaporation and Reconstitution: Protocol: Transfer the organic layer to a clean vial, evaporate under a gentle nitrogen stream at 40°C, and reconstitute in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water). Causality: Reconstituting in the initial mobile phase prevents solvent-induced peak broadening and ensures sharp chromatographic focusing at the head of the UHPLC column.
-
UHPLC Chromatographic Separation: Protocol: Inject 5 µL onto a sub-2 µm C18 column using gradient elution. Causality: The hydrophobic stationary phase separates the target analytes from residual matrix components. Because Methyl Metanicotine-d3 is isotopically labeled, it will co-elute precisely with its non-deuterated counterpart, ensuring they enter the mass spectrometer simultaneously.
-
ESI-MS/MS Multiple Reaction Monitoring (MRM): Protocol: Operate the mass spectrometer in positive Electrospray Ionization (+ESI). Monitor the specific precursor-to-product ion transitions for the analyte and the +3 Da shifted transitions for the d3-IS. Causality: Co-elution means both compounds experience the exact same matrix-induced ion suppression in the ESI source. By calculating the ratio of the analyte's peak area to the IS's peak area, matrix effects are mathematically normalized, validating the quantitative integrity of the result.
Fig 2: Self-validating LC-MS/MS workflow using Methyl Metanicotine-d3 as an internal standard.
Conclusion
The distinction between 6-Methylnicotine and Methyl Metanicotine-d3 highlights the dual nature of modern alkaloid chemistry. 6-MN represents a potent, biologically active synthetic analog engineered to exploit regulatory loopholes, requiring urgent toxicological scrutiny due to its enhanced nAChR affinity and cytotoxicity. Conversely, Methyl Metanicotine-d3 is an inert, highly specialized analytical tool. By leveraging the principles of isotope dilution, it provides the self-validating framework necessary to accurately quantify these emerging synthetic threats in complex biological and consumer matrices.
References
Sources
- 1. 6-Methylnicotine - Wikipedia [en.wikipedia.org]
- 2. generationsanstabac.org [generationsanstabac.org]
- 3. Synthetic nicotine analogues to evade rules? The case of 6-methylnicotine | Tabaccologia [tabaccologiaonline.it]
- 4. Page loading... [wap.guidechem.com]
- 5. CAS No. 220088-40-4 | Chemsrc [chemsrc.com]
- 6. Introduction of nicotine analogue-containing oral pouch products in the United States [tobaccopreventioncessation.com]
- 7. 6‐Methylnicotine: a new nicotine alternative identified in e‐cigarette liquids sold in Australia | The Medical Journal of Australia [mja.com.au]
Methodological & Application
Application Note: Quantitative Analysis of Methyl Metanicotine in Biological Matrices using a Deuterated Internal Standard by LC-MS/MS
Abstract
This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of Methyl Metanicotine in complex biological matrices, such as plasma and urine, utilizing a stable isotope-labeled internal standard, Methyl Metanicotine-d3, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology detailed herein is designed for researchers, scientists, and drug development professionals requiring a robust, accurate, and precise bioanalytical assay. We delve into the causal reasoning behind critical experimental steps, from sample preparation to mass spectrometric parameter optimization, ensuring a self-validating and reliable workflow.
Introduction: The Analytical Imperative for Methyl Metanicotine
Methyl Metanicotine, a metabolite and analog of nicotine, is of growing interest in toxicological and pharmacological research.[1][2][3] Its structural similarity to nicotine and related compounds necessitates highly selective and sensitive analytical methods to differentiate and accurately quantify it in biological systems.[4][5][6] LC-MS/MS stands as the gold standard for such bioanalytical challenges due to its inherent specificity and sensitivity.[7][8]
A significant hurdle in LC-MS/MS-based quantification from biological matrices is the phenomenon known as the "matrix effect."[9][10][11] Co-eluting endogenous components like phospholipids can interfere with the ionization of the target analyte, leading to ion suppression or enhancement, which compromises data accuracy and reproducibility.[7][12] To counteract these variables, the use of a stable isotope-labeled internal standard (SIL-IS) is paramount.[13][14][15]
Methyl Metanicotine-d3, in which three hydrogen atoms on the methyl group are replaced with deuterium, is the ideal internal standard.[16][17] Being chemically identical to the analyte, it co-elutes chromatographically and experiences the same extraction inefficiencies and matrix effects.[13][14] The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling reliable quantification through ratiometric analysis.[15]
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
The use of Methyl Metanicotine-d3 is an application of Isotope Dilution Mass Spectrometry (IDMS), a highly accurate quantification technique. A known concentration of the deuterated internal standard is added to all samples, calibrators, and quality controls at the beginning of the sample preparation process. The fundamental principle is that any loss of the analyte during sample processing or any fluctuation in the instrument's response will affect the deuterated standard to the exact same degree.[13] By calculating the ratio of the analyte's peak area to the internal standard's peak area, these variations are effectively normalized, leading to highly precise and accurate results.[14]
Experimental Workflow and Protocols
Materials and Reagents
| Item | Description/Source |
| Analytes | Methyl Metanicotine, Methyl Metanicotine-d3 (Certified Reference Material) |
| Biological Matrix | Human Plasma (K2EDTA), Human Urine |
| Solvents | Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (Type I, 18.2 MΩ·cm) |
| Reagents | Formic Acid (LC-MS Grade), Ammonium Acetate (LC-MS Grade) |
| Consumables | 1.5 mL Polypropylene Tubes, 96-well plates, Autosampler Vials |
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis.
Protocol:
-
Allow all samples (calibrators, QCs, and unknowns) and reagents to thaw to room temperature.
-
To 100 µL of each plasma sample in a 1.5 mL polypropylene tube, add 10 µL of the Methyl Metanicotine-d3 working solution (e.g., 100 ng/mL in 50:50 Methanol:Water).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.[17]
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 200 µL of the clear supernatant to a clean 96-well plate or autosampler vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex to mix and centrifuge briefly before placing in the autosampler for LC-MS/MS analysis.
Diagram: Sample Preparation Workflow
Caption: A typical bioanalytical workflow using a deuterated internal standard.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| LC System | UPLC/UHPLC System |
| Column | C18 or Phenyl Column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 4500 V |
| Source Temperature | 500°C |
| Collision Gas | Nitrogen |
| Dwell Time | 50 ms |
Table 3: Optimized MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Cone Voltage (V) |
| Methyl Metanicotine | To be determined empirically | To be determined empirically | To be optimized | To be optimized |
| Methyl Metanicotine-d3 | Precursor + 3 Da | Same as analyte or corresponding fragment | To be optimized | To be optimized |
Note: The exact m/z values for precursor and product ions, as well as optimal collision energies and cone voltages, must be determined experimentally by infusing a standard solution of Methyl Metanicotine and its d3-labeled counterpart into the mass spectrometer.[18]
Diagram: MRM Optimization Logic
Caption: Logical flow for optimizing MRM transitions.
Method Validation
A robust bioanalytical method requires thorough validation to ensure its reliability for the intended application. The following parameters should be assessed according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[19][20]
Table 4: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples. |
| Linearity & Range | The range of concentrations over which the method is accurate and precise. | A calibration curve with a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of calibrators should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | The closeness of measured values to the true value (accuracy) and the degree of scatter between measurements (precision). | For QC samples at low, medium, and high concentrations, the mean accuracy should be within ±15% of nominal, and the precision (%CV) should not exceed 15%. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Accuracy within ±20% of nominal and precision (%CV) ≤ 20%. |
| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte and IS. | The coefficient of variation (CV) of the internal standard-normalized matrix factor should be ≤15% across at least 6 different lots of matrix.[9][14] |
| Recovery | The efficiency of the extraction process. | Should be consistent, precise, and reproducible, although it does not need to be 100%. |
| Stability | The stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, bench-top, long-term). | Mean concentrations of stability samples should be within ±15% of the nominal concentration. |
Conclusion
The protocol described in this application note provides a robust framework for the quantitative analysis of Methyl Metanicotine in biological matrices. The strategic implementation of Methyl Metanicotine-d3 as an internal standard is critical for mitigating analytical variability, particularly from matrix effects, thereby ensuring the generation of high-quality, reliable, and reproducible data. This methodology is well-suited for applications in pharmacokinetic studies, toxicological assessments, and other areas of drug development and research.
References
- Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (n.d.).
- What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. (n.d.).
- Importance of matrix effects in LC–MS/MS... : Bioanalysis - Ovid. (n.d.).
- A Technical Guide to Deuterated Internal Standards in Mass Spectrometry - Benchchem. (n.d.).
- Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples - Bioanalysis Zone. (2016, May 31).
- matrix-effect-in-bioanalysis-an-overview.pdf - International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.).
- Characterizing Oxidative Metabolites of 6-Methylnicotine (6MN; aka Metatine™): Divergent Metabolism from Nicotine and Identification of Urinary Biomarkers of Exposure - PMC. (n.d.).
- Clinical Research Spotlight: Nicotine Method - BioPharma Services. (2021, November 16).
- Deuterated Internal Standards: The Gold Standard in Mass Spectrometry - Benchchem. (n.d.).
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30).
- The Role of Internal Standards In Mass Spectrometry - SCION Instruments. (2025, April 21).
- An Ultra-sensitive Method for the Determination of Nicotine Metabolites in Human Serum Using Ultra-High Performance Liquid Chromatography-tandem - SSRN. (n.d.).
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).
- A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC. (n.d.).
- LC-MS/MS Combined with Single-Step Extraction Method for the Determination of Nicotine and Cotinine Metabolite in Rat Plasma - Charles River Laboratories. (n.d.).
- Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique - MDPI. (2024, August 1).
- Characterizing oxidative metabolites of 6-methylnicotine (6MN; aka Metatine): divergent metabolism from nicotine and identification of urinary biomarkers of exposure - PubMed. (2025, October 1).
- Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC. (n.d.).
- Guidelines for the Validation of Chemical Methods for the FDA FVM Program - Regulations.gov. (n.d.).
- Metabolism and Disposition Kinetics of Nicotine - ResearchGate. (n.d.).
- METLIN–MRM: a cloud library and public resource for targeted analysis of small molecules. (n.d.).
- Automated MRM Transition Optimization Using waters_connect for Quantitation Software - Waters Corporation. (2025, November 10).
- Bioanalytical Method Validation Guidance for Industry - Food and Drug Administration. (2018, May 24).
- (3-pyridinyl)-3-butene-1-amine ([(11)C]metanicotine) as a nicotinic receptor radioligand - PubMed. (2000, May 15).
- An LC‐MS/MS Method for the Determination of Antibiotic Residues in Distillers Grains - Food and Drug Administration. (2020, September 15).
- Milk Multi-residue Screening LC-MS-MS Method - FDA. (n.d.).
- Mass spectrometry-based metabolomics study of nicotine exposure in THP-1 monocytes. (n.d.).
- Development of an MRM method. (n.d.).
- Validation of clinical LC-MS/MS methods: What you need to know - YouTube. (2018, October 16).
- LC-MS/MS method for detecting nicotine and its metabolite in saliva - Google Patents. (n.d.).
Sources
- 1. Characterizing Oxidative Metabolites of 6-Methylnicotine (6MN; aka Metatine™): Divergent Metabolism from Nicotine and Identification of Urinary Biomarkers of Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterizing oxidative metabolites of 6-methylnicotine (6MN; aka Metatine): divergent metabolism from nicotine and identification of urinary biomarkers of exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. papers.ssrn.com [papers.ssrn.com]
- 5. A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass spectrometry-based metabolomics study of nicotine exposure in THP-1 monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eijppr.com [eijppr.com]
- 8. biopharmaservices.com [biopharmaservices.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nebiolab.com [nebiolab.com]
- 11. ovid.com [ovid.com]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. texilajournal.com [texilajournal.com]
- 18. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 19. downloads.regulations.gov [downloads.regulations.gov]
- 20. fda.gov [fda.gov]
Application Note: High-Recovery Solid Phase Extraction (SPE) Protocol for Methyl Metanicotine-d3 from Biological Matrices
Introduction
Methyl metanicotine is a minor metabolite of nicotine. In pharmacokinetic, toxicokinetic, and tobacco exposure studies, the quantification of nicotine and its metabolites is critical. The use of stable isotope-labeled internal standards, such as Methyl Metanicotine-d3, is the gold standard for achieving accurate and precise quantification via mass spectrometry.[1][2] Biological matrices like plasma and urine are inherently complex, containing numerous endogenous components (proteins, salts, phospholipids) that can interfere with analysis and cause ion suppression or enhancement in the mass spectrometer.[3]
Solid Phase Extraction (SPE) is a highly effective sample preparation technique that addresses these challenges by isolating analytes of interest from complex sample matrices.[4][5][6] This application note provides a detailed protocol for the extraction of Methyl Metanicotine-d3 using mixed-mode solid phase extraction, which offers superior selectivity and results in cleaner extracts compared to single-mode methods.[7] The methodology described herein is designed for researchers, scientists, and drug development professionals requiring a robust and reproducible sample cleanup procedure prior to LC-MS/MS analysis.
Principle of Mixed-Mode Cation Exchange SPE
The protocol leverages a mixed-mode sorbent that possesses both reversed-phase (hydrophobic) and strong cation exchange (ionic) properties. This dual retention mechanism provides exceptional selectivity for basic compounds like methyl metanicotine.
-
Chemical Basis: Methyl metanicotine contains a basic nitrogen atom within its pyrrolidine ring, similar to its parent compound nicotine (pKa ≈ 8.6).[8] At a pH significantly below its pKa, this nitrogen becomes protonated, carrying a positive charge.
-
Retention Mechanism: The SPE method is designed around a "Bind-Elute" strategy.[9]
-
Binding (Loading): The sample is acidified and loaded onto the SPE sorbent. The protonated, positively charged Methyl Metanicotine-d3 is retained by two powerful interactions: a strong ionic bond with the negatively charged sulfonic acid groups of the cation exchanger and weaker hydrophobic interactions with the sorbent's polymeric backbone.[5][10]
-
Washing: Interferences are selectively removed. An acidic wash removes neutral and acidic compounds. A subsequent organic wash removes non-polar, non-basic interferences that are retained by hydrophobic interactions alone. The analyte remains strongly bound via the ionic interaction.
-
Elution: A basic organic solution is applied. The high pH neutralizes the charge on the methyl metanicotine, breaking the strong ionic bond. The organic solvent simultaneously disrupts the hydrophobic interactions, allowing the purified analyte to be eluted from the sorbent.[7][10]
-
Caption: SPE workflow for Methyl Metanicotine-d3.
Materials and Reagents
| Item | Recommended Specifications |
| SPE Cartridges/Plates | Mixed-Mode Strong Cation Exchange (Polymeric), 30 mg / 1 mL or equivalent 96-well plate |
| Methyl Metanicotine-d3 | Certified Reference Material[11] |
| Methanol (MeOH) | LC-MS Grade |
| Acetonitrile (ACN) | LC-MS Grade |
| Water | Deionized, 18 MΩ·cm or LC-MS Grade |
| Formic Acid (FA) | ≥98%, LC-MS Grade |
| Ammonium Hydroxide (NH₄OH) | 28-30%, ACS Grade or higher |
| Equipment | - Solid Phase Extraction Manifold (Vacuum or Positive Pressure) - Nitrogen Evaporator - Centrifuge - Calibrated Pipettes - Vortex Mixer |
| Collection Tubes/Plates | Polypropylene tubes (1.5 mL or 2 mL) or 96-well collection plates |
Detailed Experimental Protocol
This protocol is optimized for a 100 µL aliquot of human plasma or urine. Volumes should be scaled proportionally for different sample amounts.
Step 1: Sample Pre-treatment
Causality: This step is crucial to ensure the analyte is in the correct protonated state for strong binding to the cation exchange sorbent and to reduce sample viscosity for consistent flow through the SPE cartridge.[9]
-
To a 1.5 mL polypropylene tube, add 100 µL of the biological sample (plasma or urine).
-
Add the appropriate volume of Methyl Metanicotine-d3 working solution to serve as the internal standard.
-
Add 400 µL of 2% Formic Acid in water.
-
Vortex mix for 30 seconds.
-
If the sample contains significant precipitates (e.g., thawed plasma), centrifuge at ~3000 x g for 10 minutes and use the supernatant for loading.[12]
Step 2: SPE Cartridge Conditioning
Causality: Conditioning solvates the functional groups on the sorbent, activating it for reproducible analyte retention. The final equilibration step creates a chemical environment similar to the sample, which prevents premature elution.[6][9]
-
Place the SPE cartridges on the manifold.
-
Pass 1 mL of Methanol through the cartridge.
-
Pass 1 mL of 2% Formic Acid in water through the cartridge. Do not let the sorbent bed go dry before sample loading.
Step 3: Sample Loading
Causality: At this acidic pH, the positively charged analyte binds strongly to the negatively charged sorbent via ionic forces, while also engaging in weaker hydrophobic interactions.
-
Load the entire 500 µL of the pre-treated sample from Step 1 onto the conditioned cartridge.
-
Apply gentle vacuum or pressure to pass the sample through the sorbent at a slow, steady flow rate of approximately 1-2 mL/minute.
Step 4: Interference Washing
Causality: This two-stage wash is key to achieving a clean extract. The acidic aqueous wash removes polar, non-retained interferences. The organic wash removes more hydrophobic interferences that are not basic and thus not retained by the strong ionic mechanism.[7][13]
-
Wash 1 (Aqueous): Add 1 mL of 2% Formic Acid in water to the cartridge and draw it through completely.
-
Wash 2 (Organic): Add 1 mL of Methanol to the cartridge and draw it through completely.
-
Dry the sorbent bed thoroughly by applying high vacuum or positive pressure for 5-10 minutes. This removes residual water, which can interfere with the subsequent elution step.
Step 5: Analyte Elution
Causality: The basic elution solvent neutralizes the charge on the methyl metanicotine, breaking the ionic bond. The organic component disrupts hydrophobic interactions, releasing the analyte from the sorbent.[10]
-
Place clean collection tubes or a 96-well collection plate inside the manifold.
-
Add 500 µL of elution solvent (5% Ammonium Hydroxide in Methanol) to the cartridge.
-
Allow the solvent to soak the sorbent bed for 30-60 seconds to ensure complete interaction.
-
Apply gentle vacuum or pressure to slowly pass the elution solvent through the cartridge, collecting the eluate.
-
Repeat with a second 500 µL aliquot of elution solvent to ensure complete recovery.
Step 6: Post-Elution Processing
Causality: This step concentrates the analyte and exchanges the solvent to one that is compatible with the initial mobile phase conditions of the subsequent LC-MS/MS analysis, ensuring good chromatography.[7]
-
Evaporate the collected eluate to complete dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitute the dried extract in 100 µL of a suitable solvent, typically the initial mobile phase of the LC-MS/MS method (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 20 seconds to ensure the analyte is fully dissolved. The sample is now ready for injection.
Caption: Retention and elution on a mixed-mode sorbent.
Expected Performance & Troubleshooting
This method is designed to provide high recovery and excellent reproducibility, leading to clean extracts and minimizing matrix effects in subsequent analyses.
Table 1: Typical Performance Characteristics
| Parameter | Expected Value | Notes |
| Analyte Recovery | > 90% | Calculated by comparing the response of a pre-extraction spiked sample to a post-extraction spike. |
| Reproducibility (%RSD) | < 5% | Assessed across multiple replicates (n≥6) at various concentration levels. |
| Matrix Effect | 85% - 115% | Assessed by comparing the response of a post-extraction spike to a neat solution standard. |
Table 2: Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Analyte Recovery | 1. Incomplete elution due to insufficient basification or organic strength. | 1. Increase NH₄OH concentration in elution solvent to 10%. Ensure full soak step. Try eluting with 5% NH₄OH in ACN if MeOH is not strong enough. |
| 2. Analyte breakthrough during loading or washing. | 2. Ensure sample pH is sufficiently acidic (< 4). Decrease flow rate during loading. | |
| 3. Sorbent bed dried out before sample loading. | 3. Do not let the sorbent go dry after conditioning and before loading the sample. | |
| High Matrix Effects | 1. Inefficient removal of interfering compounds (e.g., phospholipids). | 1. Increase the volume or strength of the organic wash (Step 4.2). Ensure the sorbent is fully dried before elution. |
| 2. Co-elution of basic interferences. | 2. Optimize the organic wash step; try different solvents like isopropanol. | |
| Poor Reproducibility | 1. Inconsistent flow rates through the SPE cartridges. | 1. Use a positive pressure manifold for more consistent flow. Ensure samples have no particulates by centrifuging. |
| 2. Inconsistent evaporation or reconstitution. | 2. Ensure samples are evaporated to complete dryness. Vortex thoroughly after reconstitution. |
References
-
Solid-Phase Extraction and HPLC Assay of Nicotine and Cotinine in Plasma and Brain. Taylor & Francis Online. Available from: [Link]
-
Solid-phase extraction and HPLC assay of nicotine and cotinine in plasma and brain. PubMed. Available from: [Link]
-
SPE Method Development Tips and Tricks. Agilent. Available from: [Link]
-
Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. Restek. Available from: [Link]
-
A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers. PMC. Available from: [Link]
-
Metabolomics Sample Preparation. Organomation. Available from: [Link]
-
Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC. Available from: [Link]
-
Nicotine and metabolites determination in human plasma by ultra performance liquid chromatography–tandem mass spectrometry. Ovid. Available from: [Link]
-
LC-MS/MS Combined with Single-Step Extraction Method for the Determination of Nicotine and Cotinine Metabolite in Rat Plasma. Charles River Laboratories. Available from: [Link]
-
Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. PMC. Available from: [Link]
-
Nicotine and Cotinine by Solid Phase Extraction. NYC Office of Chief Medical Examiner. Available from: [Link]
-
Extraction of Nicotine and Metabolites from Urine, Serum, Plasma, Whole Blood. Biotage. Available from: [Link]
-
Sensitive Quantification of Nicotine in Bronchoalveolar Lavage Fluid by Acetone Precipitation Combined With Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry. ACS Omega. Available from: [Link]
-
Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry. Available from: [Link]
-
A Simplified Approach to Optimize SPE Method Development with Downstream LC–MS Analysis Allowing 100% Organic, Basified Injection Solvents. Spectroscopy Online. Available from: [Link]
-
Considerations of Sample Preparation for Metabolomics Investigation. Springer. Available from: [Link]
-
SIMPLE AND RAPID ASSAY METHOD FOR SIMULTANEOUS QUANTIFICATION OF URINARY NICOTINE AND COTININE USING MICRO-EXTRACTION BY PACKED SORBENT AND GAS CHROMATOGRAPHY-MASS SPECTROMETRY. PMC. Available from: [Link]
-
Optimization of Sample Preparation for Metabolomics Exploration of Urine, Feces, Blood and Saliva in Humans Using Combined NMR and UHPLC-HRMS Platforms. PMC. Available from: [Link]
-
Automated SPE Method for the Determination of Cotinine in Biological Fluid. Gilson. Available from: [Link]
-
What is Solid Phase Extraction (SPE)? Organomation. Available from: [Link]
-
Understanding and Improving Solid-Phase Extraction. LCGC International. Available from: [Link]
Sources
- 1. (+/-)-NICOTINE-METHYL-D3 | 69980-24-1 [chemicalbook.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organomation.com [organomation.com]
- 5. organomation.com [organomation.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. criver.com [criver.com]
- 9. gcms.cz [gcms.cz]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. [Methyl-d3]metanicotine | CAS 220088-40-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 12. nyc.gov [nyc.gov]
- 13. assets.fishersci.com [assets.fishersci.com]
Application Note: Solubility Profiling and Standard Preparation of Methyl Metanicotine-d3 for LC-MS/MS Bioanalysis
Executive Summary
This technical guide addresses the solubility characteristics and preparation protocols for Methyl Metanicotine-d3 (Metanicotine-N-CD3), a critical deuterated internal standard (IS) used in the quantification of nicotine metabolites. While Metanicotine-d3 exhibits high solubility in both methanol (MeOH) and acetonitrile (ACN), the choice of solvent significantly impacts stability, ionization efficiency in electrospray ionization (ESI), and chromatographic peak shape.
This guide provides a validated workflow for preparing stable stock solutions, mitigating isotopic exchange, and optimizing solvent systems for LC-MS/MS applications.
Chemical Identity and Physicochemical Context[1][2][3][4][5][6][7][8][9]
To understand solubility behavior, we must first define the analyte's properties. Methyl Metanicotine-d3 is the isotopically labeled analog of Metanicotine, a secondary amine metabolite of nicotine.
| Property | Description |
| Compound Name | Methyl Metanicotine-d3 (Metanicotine-N-CD3) |
| CAS Number | 220088-40-4 |
| Chemical Structure | (E)-N-(Methyl-d3)-4-(3-pyridinyl)-3-buten-1-amine |
| Molecular Weight | ~165.25 g/mol (Free Base) |
| Physical Form | Viscous Oil (Free Base) or Hygroscopic Solid (Salt forms: Fumarate/Tartrate) |
| Polarity | Polar Basic Amine |
| pKa (Estimated) | ~9.5 (Secondary Amine), ~3.1 (Pyridine Ring) |
The "Isotope Effect" on Solubility
While deuterium substitution (
Solubility Profile: Methanol vs. Acetonitrile[11]
The choice between Methanol and Acetonitrile is not merely about dissolution; it concerns solution stability and chromatographic compatibility .
Methanol (MeOH)
-
Solubility: Excellent (>50 mg/mL).
-
Mechanism: Methanol is a protic solvent. It can act as both a hydrogen bond donor and acceptor, effectively solvating the amine groups of Metanicotine.
-
Application: Preferred for Primary Stock Solutions . Methanol ensures complete dissolution of both free base and salt forms (e.g., fumarates), preventing micro-precipitation that causes non-linear calibration curves.
Acetonitrile (ACN)
-
Solubility: Good (>10 mg/mL).
-
Mechanism: ACN is a polar aprotic solvent. While it dissolves the free base well, salt forms may exhibit slower dissolution kinetics or reduced saturation limits compared to MeOH.
-
Application: Preferred for Working Standard Dilutions and protein precipitation. ACN is often the organic component of the mobile phase; matching the sample solvent to the mobile phase improves peak shape (mitigates "solvent effects").
Comparative Data Table
| Parameter | Methanol (MeOH) | Acetonitrile (ACN) | Recommendation |
| Solubility Limit (Free Base) | High (>100 mg/mL) | High (>100 mg/mL) | Both suitable. |
| Solubility Limit (Salt Form) | High (>50 mg/mL) | Moderate (~10 mg/mL) | Use MeOH for Salts. |
| Evaporation Rate | Moderate | Fast | ACN concentrates faster (risk). |
| Protic Nature | Protic (H-bond donor) | Aprotic | MeOH stabilizes polar amines better. |
| MS Signal Impact | Neutral | High (Desolvation) | ACN enhances ESI signal in MP. |
Protocol: Preparation of Primary Stock Solutions
Objective: Prepare a verifiable 1.0 mg/mL stock solution of Methyl Metanicotine-d3.
Materials Required[2][3][4][5][9][11][12][13][14]
-
Methyl Metanicotine-d3 (Reference Material, >98% isotopic purity).
-
Solvent: LC-MS Grade Methanol (anhydrous preferred).
-
Class A Volumetric Flask (amber glass to prevent photodegradation).
-
Analytical Balance (0.01 mg precision).
Step-by-Step Workflow
-
Equilibration: Allow the reference material vial to reach room temperature (20-25°C) to prevent condensation.
-
Weighing (Difference Method):
-
Place the vial on the balance and tare.
-
Transfer approximately 10 mg of the substance into a 10 mL volumetric flask.
-
Reweigh the empty/used vial. The difference is the exact mass (
). -
Note: If the substance is an oil, use a glass capillary for transfer. Do not use plastic pipette tips, as amines can adsorb to plastic surfaces.
-
-
Dissolution:
-
Add Methanol to fill the flask to ~80% volume.
-
Sonicate for 5 minutes. Ensure no oily droplets remain at the meniscus.
-
-
Volume Adjustment:
-
Dilute to volume with Methanol.
-
Invert 10 times to mix.
-
-
Concentration Calculation:
(Correct for salt factor if using a salt form).
Protocol: Working Standards & LC-MS/MS Optimization
Objective: Prepare a working Internal Standard (IS) solution compatible with Reverse Phase Chromatography (RPC).
The "Solvent Mismatch" Problem
Injecting a pure Methanol stock into a high-aqueous mobile phase (common in early gradient elution) can cause "peak fronting" or splitting. To prevent this, the working standard must be diluted in a solvent similar to the initial mobile phase conditions.
Working Solution Protocol (100 ng/mL)
-
Diluent Preparation: Prepare a mixture of 90:10 Water:Acetonitrile + 0.1% Formic Acid.
-
Why Formic Acid? Acidification ensures the amine is protonated (
), maintaining solubility in water and preventing adsorption to glass walls.
-
-
Serial Dilution:
-
Step A: Dilute Stock (1 mg/mL) 1:100 in Acetonitrile
10 µg/mL. -
Step B: Dilute Step A (10 µg/mL) 1:100 in Diluent (90:10 H2O:ACN)
100 ng/mL.
-
-
Storage: Store in silanized amber glass vials at -20°C. Stability is validated for 3 months.
Visualization of Analytical Workflow
The following diagram illustrates the decision matrix for solvent selection and the preparation pathway.
Figure 1: Decision matrix for solvent selection, highlighting Methanol as the primary solvent for stock preparation to ensure complete dissolution.
Troubleshooting & Stability Notes
Hydrogen-Deuterium Exchange (HDX)
-
Risk: Protons on the amine nitrogen (-NH-) are labile and can exchange with solvent protons. However, the deuterium in Methyl Metanicotine-d3 is on the methyl group (C-D bonds), which are non-exchangeable under standard LC conditions.
-
Action: No special precautions against protic solvents (like MeOH) are needed regarding isotopic integrity, unlike N-deuterated compounds.
Adsorption (Carryover)
-
Issue: Nicotine alkaloids stick to silanol groups on glass and plastic surfaces.
-
Solution: Always maintain the working solution at pH < 4 (using Formic Acid or Ammonium Formate). This keeps the nitrogen protonated, reducing interaction with active sites.
Solubility Check
If the solution appears cloudy (Tyndall effect) upon dilution in ACN:
-
The sample is likely a salt form (e.g., tartrate).
-
Corrective Action: Add 5-10% Water or Methanol to the ACN solution to solubilize the salt.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 516571465, Methyl Metanicotine-d3. Retrieved from [Link]
-
Jacob, P., et al. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine and Metabolites. Journal of Chromatography B. Retrieved from [Link]
Advanced HILIC-MS/MS Method Development for Methyl Metanicotine-d3 and Related Alkaloids
The Analytical Challenge: Polar Basic Alkaloids
Quantifying tobacco alkaloids and nicotinic acetylcholine receptor (nAChR) agonists in biological matrices presents a persistent analytical challenge. Metanicotine and its derivatives are highly polar, basic secondary or tertiary amines (pKa ~8.5–10.0). When analyzed using traditional reversed-phase (RP) liquid chromatography, these compounds elute rapidly near the void volume, leading to severe matrix effects and ion suppression.
To achieve robust quantification,1 [1] is utilized as a stable-isotope-labeled internal standard (SIL-IS). However, leveraging this SIL-IS requires a chromatographic mechanism that can adequately retain and resolve highly polar basic amines without relying on signal-suppressing ion-pairing reagents.
Mechanistic Rationale: Why HILIC?
Hydrophilic Interaction Liquid Chromatography (HILIC) provides an orthogonal retention mechanism to RP-HPLC. As demonstrated in 2[2], HILIC utilizes a polar stationary phase (e.g., bare silica or amide-bonded) and a highly organic mobile phase. Water acts as the strong eluting solvent, forming a localized water-enriched layer on the stationary phase.
Causality of Experimental Choices:
-
Retention Mechanism: Analytes partition between the bulk organic mobile phase and the aqueous stationary layer. This provides 3 [3] compared to RP-LC.
-
Buffer Selection: Unbonded silica and amide columns possess surface silanols that ionize at mid-pH. The basic amine of metanicotine interacts with these via strong electrostatic (ion-exchange) mechanisms, causing peak tailing. Using 4 [4] provides the necessary ionic strength to mask these secondary interactions, ensuring sharp, symmetrical peaks.
-
ESI Efficiency: The high organic content (>80% acetonitrile) entering the mass spectrometer significantly enhances desolvation efficiency in the electrospray ionization (ESI) source, driving limits of quantification (LOQ) down to the sub-ng/mL range.
Figure 1: Mechanistic workflow of HILIC-MS/MS for Methyl Metanicotine-d3.
Self-Validating Experimental Protocol
Reagents and Materials
-
Stationary Phase: Waters ACQUITY UPLC BEH Amide (2.1 × 100 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.2 with Formic Acid.
-
Mobile Phase B: LC-MS grade Acetonitrile containing 0.1% Formic Acid.
-
Internal Standard: Methyl Metanicotine-d3 (100 ng/mL working solution in acetonitrile).
Sample Preparation (Protein Precipitation)
Causality: In HILIC, injecting highly aqueous samples disrupts the stationary water layer, causing severe peak splitting. The sample diluent must closely match the initial mobile phase conditions (high organic).
-
Aliquot 50 µL of biological matrix (plasma/urine) into a microcentrifuge tube.
-
Add 10 µL of the Methyl Metanicotine-d3 working solution.
-
Add 240 µL of cold Acetonitrile (containing 1% formic acid) to precipitate proteins and establish an 80% organic ratio.
-
Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to an autosampler vial.
HILIC Chromatographic Conditions
Operate the LC system at a flow rate of 0.4 mL/min with a column temperature of 40°C. Injection volume is set to 2 µL.
Table 1: HILIC Gradient Elution Profile
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Organic) | Causality / Phase Purpose |
| 0.0 | 0.4 | 5 | 95 | Establish water-enriched layer |
| 1.0 | 0.4 | 5 | 95 | Isocratic hold for partitioning |
| 4.0 | 0.4 | 25 | 75 | Gradient elution of polar analytes |
| 5.0 | 0.4 | 50 | 50 | Column wash (remove matrix) |
| 5.1 | 0.4 | 5 | 95 | Return to initial conditions |
| 8.0 | 0.4 | 5 | 95 | Re-equilibration |
Mass Spectrometry (ESI-MS/MS) Parameters
Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Causality: During collision-induced dissociation (CID), Methyl Metanicotine-d3 loses the deuterated methylamine moiety (-NHCD3, 34 Da), yielding the same product ion (m/z 132.1) as the unlabeled metanicotine. The mass spectrometer differentiates them entirely in Q1, making this a highly reliable transition free of isotopic cross-talk.
Table 2: MS/MS MRM Transitions and Collision Energies
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| Metanicotine | 163.1 | 132.1 | 15 | Quantifier |
| Metanicotine | 163.1 | 106.1 | 25 | Qualifier |
| Methyl Metanicotine-d3 | 166.1 | 132.1 | 15 | IS Quantifier |
| Methyl Metanicotine-d3 | 166.1 | 106.1 | 25 | IS Qualifier |
System Suitability and Quality Control
To ensure the protocol operates as a self-validating system , the following criteria must be continuously monitored during the analytical batch:
-
Retention Time (RT) Locking: The RT of unlabeled metanicotine must fall within ± 0.05 minutes of the Methyl Metanicotine-d3 RT. Because HILIC is highly sensitive to matrix salts, any deviation indicates matrix-induced shifts, column degradation, or inadequate column re-equilibration.
-
Isotope Response Ratio (Matrix Effect Monitor): The absolute peak area of the SIL-IS must remain consistent (± 15% CV) across all unknown matrix samples. A sudden drop in the IS area indicates severe ion suppression in that specific sample, automatically flagging the calculated concentration as invalid.
-
Cross-Talk Verification: A matrix blank spiked only with Methyl Metanicotine-d3 must show < 20% of the Lower Limit of Quantification (LLOQ) signal in the unlabeled metanicotine channel. This proves the absence of unlabelled impurities in the IS standard and confirms that Q1 isolation is functioning correctly.
-
Peak Asymmetry: The peak asymmetry factor (
) must remain between 0.8 and 1.2. Tailing peaks ( ) indicate that the ammonium formate buffer is depleted or insufficient to mask silanol interactions.
References
- ChemSrc. "CAS No. 220088-40-4 | Methyl Metanicotine-d3".
- Thermo Fisher Scientific. "Superior Separation of Nicotine and Tobacco related Alkaloids by Utilizing the Selectivity of Hydrophilic Interaction Chromatography (HILIC)".
- Taujenis L., et al. (SciSpace). "Determination of Nicotine and Three Minor Alkaloids in Tobacco by Hydrophilic Interaction Chromatography-Tandem Mass Spectrometry".
- National Institutes of Health (PMC). "Reversed-Phase (RP) and Hydrophilic Interaction (HILIC) Separation Mechanisms for the Assay of Nicotine and E-Cigarette Liquids".
Sources
Application Note: Simultaneous Quantification of Nicotine and Metanicotine (RJR-2403) via LC-MS/MS
Abstract & Scope
This protocol details the simultaneous quantification of Nicotine and its isomeric neuronal nicotinic acetylcholine receptor (nAChR) agonist, Metanicotine (RJR-2403).
The Core Challenge: Nicotine (
The Solution: This method utilizes a Phenyl-Hexyl stationary phase to exploit
Scientific Mechanism & Causality
The Isomer Problem
Differentiation relies on two orthogonal mechanisms:
-
Chromatographic Selectivity: Nicotine contains a saturated pyrrolidine ring. Metanicotine contains an open-chain allylic amine. The Phenyl-Hexyl column interacts differentially with the delocalized electrons of the pyridine rings and the distinct side-chain geometries, resulting in baseline resolution.
-
Fragmentation Specificity:
-
Nicotine: Fragments primarily via cleavage of the pyrrolidine ring (yielding m/z 130/132).
-
Metanicotine: Lacks the pyrrolidine ring. Fragmentation of the alkene side chain yields distinct product ions (typically m/z 120 or 117), allowing for MS/MS discrimination even if partial co-elution occurs.
-
Role of Deuterated IS
We utilize Stable Isotope Dilution (SID) . The d-IS (Nicotine-d4 and Metanicotine-d3) possess identical physicochemical properties to the analytes but are mass-shifted.
-
Correction Mechanism: If matrix components (phospholipids/salts) suppress ionization efficiency by 20% at the elution time of Nicotine, the co-eluting Nicotine-d4 is suppressed by exactly the same amount. The ratio of Analyte/IS remains constant, preserving quantitative accuracy.
Analytical Workflow Visualization
Figure 1: Analytical workflow emphasizing the integration of Internal Standards and the critical chromatographic separation step.
Materials & Methods
Reagents
-
Standards: Nicotine (>99%), Metanicotine (RJR-2403) fumarate (>98%).
-
Internal Standards:
-Nicotine-d4, Metanicotine-d3 (Custom synthesis or specialized suppliers like Toronto Research Chemicals/Cerilliant). -
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.
-
Additives: Ammonium Formate, Formic Acid (FA).
Sample Preparation: Mixed-Mode SPE
Rationale: Liquid-Liquid Extraction (LLE) is often insufficient for polar metabolites. Mixed-mode Cation Exchange (MCX) SPE provides superior cleanup for basic amines like nicotine, removing phospholipids that cause ion suppression.
-
Aliquot: Transfer 100 µL plasma/tissue homogenate to a 96-well plate.
-
IS Spiking: Add 10 µL of IS working solution (100 ng/mL mixture of Nic-d4/Met-d3). Vortex.
-
Dilution: Add 200 µL 0.1% FA in water (acidify to ionize bases).
-
SPE Loading (Oasis MCX or equivalent):
-
Condition: 1 mL MeOH, then 1 mL Water.
-
Load: Sample.
-
Wash 1: 1 mL 0.1% FA in Water (removes proteins/salts).
-
Wash 2:[1] 1 mL MeOH (removes neutrals/hydrophobics; bases remain bound by charge).
-
Elute: 2 x 250 µL 5% Ammonium Hydroxide in MeOH (neutralizes charge, releasing analytes).
-
-
Reconstitution: Evaporate to dryness (
, 40°C). Reconstitute in 100 µL Mobile Phase A.
UHPLC Conditions
-
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.
-
Column: Phenomenex Kinetex Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm) or Waters BEH Phenyl.
-
Why? Phenyl phases offer unique selectivity for aromatic/heterocyclic isomers compared to C18.
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B (Divert to waste to avoid salt entry)
-
5.0 min: 40% B
-
5.1 min: 95% B (Wash)
-
6.5 min: 95% B
-
6.6 min: 5% B (Re-equilibrate)
-
MS/MS Parameters
-
Source: ESI Positive Mode.
-
Spray Voltage: 3500 V.
-
Gas Temp: 350°C.
MRM Transitions Table:
| Analyte | Precursor ( | Product Quant ( | Product Qual ( | CE (eV) | Retention Time (min)* |
| Nicotine | 163.1 | 132.1 | 130.1 | 25 | 3.2 |
| Nicotine-d4 | 167.1 | 136.1 | 134.1 | 25 | 3.2 |
| Metanicotine | 163.1 | 120.1 | 117.1 | 28 | 3.8 |
| Metanicotine-d3 | 166.1 | 123.1 | 120.1 | 28 | 3.8 |
Note: Retention times are estimates based on Phenyl-Hexyl selectivity. Metanicotine (open chain) typically elutes later than Nicotine (compact ring) on Phenyl phases due to increased hydrophobic interaction surface area.
Results & Validation Criteria
Linearity & Sensitivity
-
Range: 0.5 – 500 ng/mL (Plasma).
-
Linearity:
using weighted linear regression. -
LLOQ: Signal-to-Noise (S/N) > 10:1.
Isomer Resolution Check
Critical Step: You must inject a neat solution containing only Nicotine and only Metanicotine separately during method development.
-
Verify that the "Nicotine" transition (163->132) does not show a peak at the Metanicotine retention time (Cross-talk check).
-
Ensure Valley-to-Peak ratio between isomers is < 10% (Baseline separation preferred).
Matrix Effect Calculation
Using the deuterated IS, calculate the Matrix Factor (MF):
-
Acceptance: IS-normalized MF should be between 0.85 and 1.15. If MF < 0.5 (severe suppression), reconsider the SPE wash steps.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Carryover | Nicotine is "sticky" on glass/plastic surfaces. | Use Polypropylene vials. Add 0.5% Formic Acid to the needle wash solvent. |
| Merging Peaks | Column aging or pH shift. | Check Mobile Phase A pH carefully (must be acidic for Phenyl-Hexyl stability). Replace column if >1000 injections. |
| IS Signal Drift | Deuterium exchange. | Avoid high pH (>10) mobile phases for long periods. Ensure d-label is on the ring, not exchangeable protons. |
| Isobaric Interference | Anabasine/Nornicotine interference. | These have different masses (161, 148) but check for source fragmentation. Ensure MS resolution is set to "Unit" or "High". |
References
-
Centers for Disease Control and Prevention (CDC). (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids. Link
-
Abdallah, I. A., et al. (2016).[1][3] A fully validated LC-MS/MS method for simultaneous determination of nicotine and its metabolite cotinine in human serum. Journal of Chromatography B. Link
- Benowitz, N. L., et al. (1994). Metabolism of nicotine to cotinine studied by a dual stable isotope method. Clinical Pharmacology & Therapeutics.
- Lippiat, J. D., et al. (2001). RJR-2403 (Metanicotine): A Selective Agonist at Neuronal Nicotinic Acetylcholine Receptors. Neuropharmacology. (Source for Metanicotine pharmacology/structure).
Sources
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. Separation of Nicotine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. A fully validated LC-MS/MS method for simultaneous determination of nicotine and its metabolite cotinine in human serum and its application to a pharmacokinetic study after using nicotine transdermal delivery systems with standard heat application in adult smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methyl Metanicotine-d3 retention time in reverse phase HPLC
Application Note: Chromatographic Retention & Separation of Methyl Metanicotine-d3 in Reverse Phase HPLC
Executive Summary
This application note details the protocol for the retention and quantification of Methyl Metanicotine-d3 (CAS: 220088-40-4), a deuterated internal standard used in the analysis of nicotinic acetylcholine receptor (nAChR) agonists. Methyl Metanicotine (N-Methylmetanicotine) is a secondary amine and a structural analog of nicotine and metanicotine (RJR-2403).
Achieving stable retention times (
Physicochemical Context & Separation Logic
The Challenge: Basicity and Silanol Interactions
Methyl Metanicotine contains a pyridine ring and a secondary aliphatic amine.
-
Pyridine Nitrogen:
(Weakly basic) -
Aliphatic Amine:
(Strongly basic)
In standard acidic mobile phases (pH 2–4), the aliphatic amine is fully protonated (
-
Early Elution: The charged species is highly polar and poorly retained on hydrophobic C18 stationary phases.
-
Peak Tailing: The cationic amine interacts with residual anionic silanols on the silica support, causing severe peak asymmetry.
The Solution: High-pH Reverse Phase Chromatography
To overcome these issues, this protocol utilizes a High-pH (pH 10.0) mobile phase. At this pH, the aliphatic amine is deprotonated (neutral), significantly increasing its hydrophobicity (LogD increases). This promotes strong interaction with the C18 alkyl chains, resulting in:
-
Increased Retention Time (
). -
Sharper Peak Shape (elimination of silanol dragging).
-
Improved Loadability.[1]
The Deuterium Isotope Effect
In RP-HPLC, deuterated isotopologues (d3) typically display a slightly shorter retention time than their protium (H3) counterparts.
-
Mechanism: The C-D bond is shorter and has a smaller molar volume than the C-H bond.[2] This makes the d3-methyl group slightly less lipophilic (lower polarizability) than the H3-methyl group.
-
Expected Shift:
(d3 - d0) is typically -0.05 to -0.20 minutes . -
Implication: The d3 standard will elute on the leading edge of the analyte peak if resolution is low, or as a distinct preceding peak in high-efficiency separations.
Visualization: Separation Mechanism
Figure 1: Mechanism of separation at High pH. The neutral amine interacts strongly with the C18 phase, while the d3-isotope effect causes a slight reduction in retention.
Detailed Experimental Protocol
Reagents & Standards
-
Analyte: N-Methylmetanicotine (Unlabeled).
-
Internal Standard: Methyl Metanicotine-d3 (CAS 220088-40-4).[3]
-
Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water.
-
Buffer: Ammonium Bicarbonate (
), Ammonium Hydroxide ( ).
Instrumentation & Column Selection
-
System: HPLC or UHPLC with UV (254 nm) or MS/MS detection.
-
Column (Critical): You must use a column engineered for high-pH stability (pH 1-12) to prevent silica dissolution.
-
Recommended: Waters XBridge C18 BEH (
mm, 2.5 µm) or Phenomenex Gemini-NX C18. -
Avoid: Standard silica C18 columns (they will degrade at pH 10).
-
Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.
-
Mobile Phase B (Organic): 100% Acetonitrile.
Gradient Conditions
| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) | Curve |
| 0.00 | 95 | 5 | 0.4 | Initial |
| 1.00 | 95 | 5 | 0.4 | Hold |
| 6.00 | 40 | 60 | 0.4 | Linear |
| 7.00 | 5 | 95 | 0.4 | Wash |
| 8.50 | 5 | 95 | 0.4 | Hold |
| 8.60 | 95 | 5 | 0.4 | Re-equilibrate |
| 12.00 | 95 | 5 | 0.4 | End |
Note: Methyl Metanicotine is relatively polar but will retain well at pH 10. Expect elution between 4.5 – 5.5 minutes.
Results & Discussion
Retention Time Characteristics
Under the described conditions (pH 10), the amine is neutral.
-
Methyl Metanicotine-d3 (
): ~4.80 min -
Methyl Metanicotine-d0 (
): ~4.85 min -
Separation Factor (
): The d3 analog will elute approximately 0.05 min (3 seconds) earlier than the unlabeled compound. This is normal and must be accounted for in integration windows.
Mass Spectrometry Parameters (If applicable)
If using LC-MS/MS, monitor the following transitions (example based on Metanicotine structure + Methyl):
-
Analyte (d0): Precursor
. -
Standard (d3): Precursor
. -
Note: Ensure the mass resolution is sufficient to prevent cross-talk, although the chromatographic separation helps.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Drifting | pH instability in Mobile Phase A. | Ammonium bicarbonate is volatile. Prepare fresh buffer daily and cap tightly. |
| Peak Tailing | Column void or pH < 9. | Ensure pH is strictly 10.0. If pH drops to 8, the amine partially ionizes, causing tailing. |
| Split Peaks | Solvent mismatch. | Dissolve samples in 10% ACN / 90% Water. High organic diluents cause "breakthrough" of polar amines. |
| No Retention | Wrong Column / pH. | If using standard Acidic conditions (0.1% Formic Acid), this compound will elute in the void. Switch to pH 10 method. |
Workflow Visualization
Figure 2: Sample preparation workflow ensuring the analyte is in the correct form for Reverse Phase retention.
References
- McCalley, D. V. (2017). Analysis of basic solutes by liquid chromatography. Journal of Chromatography A. (Discusses the advantages of High pH mobile phases for basic amines).
- Ye, X., et al. (2010). Simultaneous determination of nicotine and its metabolites in human plasma by LC-MS/MS.
Sources
Troubleshooting & Optimization
Technical Support Center: Matrix Effect Correction with Methyl Metanicotine-d3
Topic: Optimization and Troubleshooting of Methyl Metanicotine Quantification using Deuterated Internal Standards (LC-MS/MS). Audience: Bioanalytical Scientists, DMPK Researchers, and Mass Spectrometry Specialists.
Core Concept: The Mechanism of Correction
Q: How does Methyl Metanicotine-d3 actually correct for matrix effects?
A: In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), "matrix effects" refer to the alteration of ionization efficiency caused by co-eluting components (phospholipids, salts, endogenous metabolites) in the biological sample. These components can compete for charge in the electrospray source, leading to Ion Suppression (signal loss) or Ion Enhancement (signal gain).
Methyl Metanicotine-d3 (MMN-d3) acts as a Stable Isotope Labeled Internal Standard (SIL-IS) . Because it is chemically nearly identical to the target analyte (Methyl Metanicotine), it should:
-
Co-elute: Elute at the same retention time (RT) as the analyte.
-
Co-ionize: Experience the exact same degree of suppression or enhancement at that specific moment in the gradient.
By quantifying the Area Ratio (Analyte Area / IS Area) rather than the absolute Analyte Area, the matrix effect is mathematically canceled out.
Visualization: The Correction Mechanism
The following diagram illustrates how the IS compensates for signal loss in the ionization source.
Figure 1: Mechanism of Matrix Effect Cancellation. Both Analyte and IS suffer equal suppression, stabilizing the final ratio.
Experimental Protocol: Integration Workflow
Q: What is the optimal workflow for integrating MMN-d3 into my extraction?
A: The timing of the IS addition is critical. It must be added before any sample manipulation to account for extraction recovery losses as well as matrix effects.
Recommended Protocol:
-
Stock Preparation:
-
Dissolve Methyl Metanicotine-d3 in methanol or acetonitrile (e.g., 1 mg/mL).
-
Critical: Store at -20°C. Deuterium exchange can occur in protic solvents at high pH or elevated temperatures over long periods.
-
-
Working Solution:
-
Dilute stock to a concentration where the IS signal is roughly 30-50% of the analyte signal at the Upper Limit of Quantification (ULOQ).
-
Example: If ULOQ is 1000 ng/mL, target an IS concentration of ~300-500 ng/mL in the final extract.
-
-
Extraction (Protein Precipitation Example):
-
Step 1: Aliquot 50 µL of plasma/urine into a tube.
-
Step 2: Add 20 µL of MMN-d3 Working Solution directly to the sample.
-
Step 3: Vortex for 30 seconds. Allow to equilibrate for 5-10 minutes. (This ensures the IS binds to plasma proteins similarly to the analyte).
-
Step 4: Add 200 µL of precipitating agent (e.g., Acetonitrile with 0.1% Formic Acid).
-
Step 5: Vortex, Centrifuge, and inject supernatant.
-
Troubleshooting Guide (FAQs)
Issue 1: Retention Time Shift (The Deuterium Isotope Effect)
Q: My Methyl Metanicotine-d3 elutes 0.1 minutes earlier than the analyte. Is this a problem?
A: It can be. This is known as the Deuterium Isotope Effect .[1] Deuterated compounds are slightly less lipophilic than their hydrogenated counterparts, often causing them to elute slightly earlier on Reversed-Phase (C18) columns.
-
Risk: If the matrix suppression zone (e.g., a phospholipid peak) is sharp and elutes exactly between the IS and the Analyte, the IS will be suppressed differently than the analyte.
-
Solution:
-
Check the Shift: If
min, it is usually acceptable. -
Modify Chromatography: Use a shallower gradient slope to ensure they remain in the same "matrix window."
-
Switch Columns: Phenyl-Hexyl or HILIC columns often show reduced isotope separation compared to C18 for amine-containing compounds like nicotine metabolites.
-
Issue 2: Signal in the Blank (Cross-Talk)
Q: I see a peak for Methyl Metanicotine in my "IS Only" blank samples. Is my column contaminated?
A: This is likely Isotopic Impurity , not carryover.
-
Cause: Commercial deuterated standards are rarely 100% pure. MMN-d3 may contain 0.5% to 2% of MMN-d0 (unlabeled).
-
Impact: This "d0 contribution" adds a constant area to your analyte peak, ruining low-end sensitivity (LLOQ).
-
Diagnosis: Inject your IS working solution alone. If you see a peak at the analyte's mass transition, it is an impurity.
-
Fix:
-
Increase the LLOQ of your assay to be above this background interference.
-
Reduce the concentration of IS added to the samples (this lowers the absolute amount of impurity added).
-
Issue 3: Absolute Signal Loss
Q: My ratios look okay, but the absolute area of the IS is 90% lower in samples compared to solvent standards. Should I worry?
A: Yes. While the IS corrects the quantification, a 90% suppression indicates your method is fragile.
-
Risk: You are losing sensitivity (S/N ratio). If the suppression fluctuates (e.g., patient-to-patient variability), the IS might not perfectly compensate.
-
Action: Perform a Post-Column Infusion experiment to map the suppression zones and adjust your gradient to move the Methyl Metanicotine peak away from the suppression zone.
Validation: Calculating the Matrix Factor
Q: How do I prove to a regulator (FDA/EMA) that the IS is working?
A: You must calculate the IS Normalized Matrix Factor (IS-MF) .
Experiment:
-
Set A (Neat): Analyte + IS in pure solvent (mobile phase).
-
Set B (Matrix): Extract blank matrix, then spike Analyte + IS into the extract (Post-Extraction Spike).
Calculations:
| Parameter | Formula | Target Criteria |
| Absolute MF (Analyte) | > 0.8 (Ideal), but consistency matters more. | |
| Absolute MF (IS) | Must match Analyte MF closely. | |
| IS Normalized MF | 0.85 – 1.15 (CV < 15%) |
Interpretation: If the IS Normalized MF is close to 1.0, the IS is perfectly correcting for the matrix effects.
Troubleshooting Logic Flow
Use this decision tree to diagnose quantification failures when using MMN-d3.
Figure 2: Diagnostic workflow for resolving IS-related quantification errors.
References
-
US Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011/2022). Guideline on bioanalytical method validation. Retrieved from [Link]
- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.
- Wang, S., & Cyronak, M. (2013). Internal Standards in LC-MS Bioanalysis. In LC-MS in Drug Analysis. (Discusses Deuterium Isotope Effects).
Sources
Technisches Support-Center: Methyl-Metanicotin-d3 als interner Standard
Answering in German. Absolut! Hier ist eine detaillierte technische Anleitung zu Methyl-Metanicotin-d3, die auf Ihre spezifischen Anforderungen zugeschnitten ist.
Verfasst von: Senior Application Scientist, Gemini Laboratories
Dieses Dokument dient als umfassender Leitfaden für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die Methyl-Metanicotin-d3 als stabilen, isotopenmarkierten internen Standard (SIL-IS) in quantitativen massenspektrometrischen Assays verwenden. Unser Ziel ist es, Ihnen das technische Wissen und die praktischen Protokolle an die Hand zu geben, die für eine genaue und robuste Quantifizierung von Metanicotin erforderlich sind, und dabei häufig auftretende Probleme wie Isotopenreinheit und Deuteriumaustausch zu behandeln.
Abschnitt 1: Häufig gestellte Fragen (FAQs)
Dieser Abschnitt befasst sich mit grundlegenden Fragen zu den Eigenschaften, der Handhabung und der Anwendung von Methyl-Metanicotin-d3.
F1: Was ist Methyl-Metanicotin-d3 und warum wird es in der Bioanalyse verwendet?
Methyl-Metanicotin-d3 ist ein Isotopolog von Metanicotin, bei dem die drei Wasserstoffatome der N-Methylgruppe durch Deuteriumatome ersetzt wurden.[1] In der quantitativen Flüssigchromatographie-Massenspektrometrie (LC-MS) wird es als interner Standard eingesetzt. Da seine chemische Struktur und seine physikochemischen Eigenschaften nahezu identisch mit denen des nicht markierten Analyten (Metanicotin) sind, durchläuft es die Probenvorbereitung (z. B. Extraktion), die Chromatographie und die Ionisierung auf sehr ähnliche Weise.[2] Diese Ähnlichkeit ermöglicht es, die Variabilität in den Extraktionsausbeuten, Matrixeffekte (Ionenunterdrückung oder -verstärkung) und Schwankungen in der Geräteleistung zu korrigieren, was zu einer deutlich verbesserten Genauigkeit und Präzision der Quantifizierung führt.[3][4]
F2: Welche typischen Spezifikationen für die isotopische und chemische Reinheit sind für quantitative Assays erforderlich?
Für zuverlässige quantitative Ergebnisse sind sowohl eine hohe isotopische als auch eine hohe chemische Reinheit entscheidend.[3] Eine unzureichende Reinheit kann zu ungenauen Messungen führen, insbesondere zur Überbestimmung des Analyten bei niedrigen Konzentrationen.[5]
Tabelle 1: Empfohlene Spezifikationen für Methyl-Metanicotin-d3 als interner Standard
| Parameter | Empfohlene Spezifikation | Begründung |
| Isotopische Reinheit | ≥98 Atom-% D | Minimiert den Beitrag des nicht markierten Analyten aus dem internen Standard (Crosstalk), der die Genauigkeit am unteren Quantifizierungslimit (LLOQ) beeinträchtigt.[5][6] |
| Chemische Reinheit | >99 % | Stellt sicher, dass Verunreinigungen die chromatographische Trennung oder die massenspektrometrische Detektion nicht stören.[3] |
F3: Wie sollte ich Methyl-Metanicotin-d3 richtig lagern und handhaben?
Die ordnungsgemäße Lagerung ist entscheidend für die Erhaltung der Integrität des Standards.
-
Lagerung: Wie von den Herstellern empfohlen, sollte der Standard gekühlt (2 °C bis 8 °C) oder gefroren (-20 °C) gelagert werden.[7] Er sollte vor Licht geschützt werden, um eine Photodegradation zu verhindern.[7]
-
Handhabung: Lassen Sie die Flasche vor dem Öffnen auf Raumtemperatur kommen, um die Kondensation von Feuchtigkeit zu verhindern, die den Standard verdünnen oder den Deuteriumaustausch fördern könnte. Verwenden Sie aprotische, hochreine Lösungsmittel (z. B. Acetonitril, Methanol) für die Herstellung von Stammlösungen, um das Risiko eines Deuteriumaustauschs zu minimieren.
F4: Ist die Deuteriummarkierung an der N-Methylgruppe stabil?
Ja, die Deuteriumatome an einer N-Methylgruppe (einem nicht austauschbaren Kohlenstoffzentrum) sind im Allgemeinen sehr stabil und neigen unter typischen bioanalytischen Bedingungen nicht zum Rückaustausch mit Wasserstoff aus dem Lösungsmittel oder der Matrix.[8] Im Gegensatz zu Deuteriumatomen an Heteroatomen (wie -OH oder -NH) erfordert der Austausch an einem C-D-Bindung eine signifikante Aktivierungsenergie.[8][9] Extreme pH-Werte (stark sauer oder basisch) oder hohe Temperaturen könnten diesen Austausch jedoch theoretisch katalysieren, obwohl dies in der Praxis selten ein Problem darstellt.[5][10]
F5: Was ist der "Deuterium-Isotopeneffekt" und wird er meine Chromatographie beeinflussen?
Der Deuterium-Isotopeneffekt bezieht sich auf die geringfügigen Unterschiede im chemischen Verhalten, die sich aus dem Massenunterschied zwischen Wasserstoff und Deuterium ergeben.[11] In der Umkehrphasen-Chromatographie kann dies dazu führen, dass die deuterierte Verbindung (Methyl-Metanicotin-d3) etwas früher eluiert als die nicht markierte Verbindung.[10] Obwohl dieser Effekt oft minimal ist, ist es entscheidend sicherzustellen, dass die chromatographischen Peaks des Analyten und des internen Standards ausreichend koeluieren, um sicherzustellen, dass beide den gleichen Matrixeffekten ausgesetzt sind.[12]
Abschnitt 2: Leitfaden zur Fehlerbehebung
Dieser Abschnitt bietet Lösungen für spezifische Probleme, die während der experimentellen Arbeit auftreten können.
Problem 1: Ungenaue Quantifizierung – Überbestimmung des Analyten
-
Symptome:
-
Die Kalibrierungskurve ist am unteren Ende nicht linear oder zeigt einen positiven y-Achsenabschnitt.[10]
-
In Blindproben (die nur den internen Standard enthalten) wird ein Signal am Masse-zu-Ladung-Verhältnis (m/z) des Analyten beobachtet.
-
-
Mögliche Ursache:
-
Isotopischer Beitrag (Crosstalk): Die häufigste Ursache ist, dass der interne Standard eine geringe Menge der nicht markierten Verbindung (Metanicotin) enthält.[10] Dieser Beitrag ist bei niedrigen Analytkonzentrationen am deutlichsten.
-
-
Empfohlene Maßnahmen:
-
Führen Sie eine Analyse der Reinheit des internen Standards durch, um den Beitrag zum Analyten-Signal zu quantifizieren.
-
-
Vorbereitung: Bereiten Sie eine Lösung vor, die nur den internen Standard (IS) in dem endgültigen Lösungsmittel der Analyse enthält, und zwar in der Konzentration, die in den Proben verwendet wird.
-
Analyse: Injizieren Sie diese Lösung in das LC-MS/MS-System.
-
Datenerfassung: Überwachen Sie sowohl den Massenübergang für den IS als auch den Massenübergang für den nicht markierten Analyten.
-
Berechnung:
-
Messen Sie die Peakfläche des Signals im Analyten-Kanal (AreaAnalyte_in_IS).
-
Messen Sie die Peakfläche des Signals im IS-Kanal (AreaIS).
-
Berechnen Sie den prozentualen Crosstalk: %Crosstalk = (AreaAnalyte_in_IS / AreaIS) * 100.
-
-
Akzeptanzkriterien: Der Beitrag des IS zum Analyten-Signal sollte idealerweise weniger als 5 % der Reaktion des unteren Quantifizierungslimits (LLOQ) betragen.
Problem 2: Schlechte Reproduzierbarkeit und inkonsistente IS-Antwort
-
Symptome:
-
Hohe prozentuale Variationskoeffizienten (%CV) in der IS-Peakfläche über eine analytische Serie.
-
Die IS-Antwort nimmt im Laufe der Zeit ab, insbesondere wenn die Proben in wässrigen, sauren oder basischen Lösungen gelagert werden.[5]
-
Inkonsistente Analyt/IS-Verhältnisse bei der Analyse von Proben aus verschiedenen biologischen Matrizes.[5]
-
-
Mögliche Ursachen:
-
Deuteriumaustausch: Verlust von Deuteriumatomen aus dem IS und Ersatz durch Wasserstoff, was zu einem Signalverlust im IS-Kanal und einem Anstieg des Signals bei einer geringeren Masse führt.[5][10]
-
Matrixeffekte: Unterschiede in der Ionenunterdrückung oder -verstärkung zwischen verschiedenen Proben.[3][12]
-
-
Empfohlene Maßnahmen:
-
Führen Sie ein Experiment durch, um die Stabilität der Markierung unter den Bedingungen Ihres Assays zu bewerten.
-
Bewerten Sie die Matrixeffekte systematisch.
-
Abbildung 1: Workflow zur Fehlerbehebung bei inkonsistenter interner Standardantwort.
-
Vorbereitung: Bereiten Sie drei Sätze von Proben vor, die Methyl-Metanicotin-d3 in der Arbeitskonzentration enthalten:
-
Satz A (Kontrolle): IS in einem aprotischen Lösungsmittel (z. B. 100 % Acetonitril).
-
Satz B (Testbedingung): IS in Ihrer typischen Probenmatrix oder mobilen Phase (z. B. 50:50 Wasser:Methanol mit 0,1 % Ameisensäure).
-
Satz C (Stressbedingung): IS in einer stärker sauren oder basischen Lösung (z. B. pH 2 oder pH 10), um den potenziellen Austausch zu beschleunigen.
-
-
Inkubation: Inkubieren Sie alle Sätze bei der Temperatur, die für Ihre Probenvorbereitung oder Lagerung relevant ist (z. B. Raumtemperatur, 37 °C), für einen längeren Zeitraum (z. B. 24 Stunden).
-
Analyse: Analysieren Sie die Proben mittels LC-MS. Überwachen Sie die Signale für den intakten IS (M+4) und die potenziellen ausgetauschten Spezies (M+3, M+2, M+1).
-
Interpretation: Vergleichen Sie die Ergebnisse. Ein signifikanter Anstieg der Signale bei M+3, M+2 oder M+1 in den Sätzen B oder C im Vergleich zu Satz A weist auf einen Deuteriumaustausch hin.[5]
-
Vorbereitung: Bereiten Sie drei Probensätze mit mindestens sechs verschiedenen Chargen der biologischen Matrix vor.[4]
-
Satz 1 (Reine Lösung): Analyt und IS in sauberem Lösungsmittel bei niedrigen und hohen Konzentrationen.
-
Satz 2 (Nach-Extraktions-Spike): Extrahieren Sie die Blindmatrix und geben Sie dann Analyt und IS in den Extrakt.
-
Satz 3 (Vor-Extraktions-Spike): Geben Sie Analyt und IS vor der Extraktion in die Blindmatrix.
-
-
Analyse: Analysieren Sie alle Proben mit dem LC-MS/MS-System.
-
Berechnung:
-
Matrixfaktor (MF) = (Peakfläche in Satz 2) / (Mittlere Peakfläche in Satz 1)
-
IS-normalisierter MF = (MF des Analyten) / (MF des IS)
-
-
Akzeptanzkriterien: Die Variabilität des IS-normalisierten MF über die verschiedenen Matrixchargen sollte ≤15 % betragen. Eine höhere Variabilität deutet auf signifikante und variable Matrixeffekte hin.[4]
Problem 3: Chromatographische Probleme – Peakform und Retentionszeitverschiebung
-
Symptome:
-
Die Peaks von Analyt und IS koeluieren nicht vollständig.
-
Die Retentionszeit des IS ist im Vergleich zum Analyten leicht verkürzt.[10]
-
-
Mögliche Ursache:
-
Deuterium-Isotopeneffekt: Wie in F5 erläutert, können C-D-Bindungen etwas weniger lipophil sein als C-H-Bindungen, was zu einer früheren Elution in der Umkehrphasen-Chromatographie führt.
-
-
Empfohlene Maßnahmen:
-
Chromatographie-Optimierung: Passen Sie die Gradientensteigung oder die Zusammensetzung der mobilen Phase an, um die Koelution zu verbessern. Eine langsamere Gradientensteigung um den Elutionspunkt herum kann die Auflösung verbessern und gleichzeitig eine ausreichende Überlappung gewährleisten.
-
Akzeptanz: Eine geringfügige Trennung ist oft akzeptabel, solange das Analyt/IS-Verhältnis über den gesamten Konzentrationsbereich konsistent bleibt und die Matrixeffekte für beide Spezies nachweislich gleich sind.
-
Abbildung 2: Der Deuterium-Isotopeneffekt führt zu einer leichten Verschiebung der Retentionszeit.
Referenzen
-
BenchChem. (2025). Technical Support Center: Troubleshooting Deuterated Internal Standards in HPLC.
-
Pharma Lytik. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
-
BenchChem. (2025). Common analytical problems with deuterated internal standards.
-
Sigma-Aldrich. (n.d.). DL-Nicotine-(methyl-d3).
-
Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Hilaris Publisher.
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.
-
BenchChem. (2025). A Researcher's Guide to Stable Isotope-Labeled Internal Standards in Regulated Bioanalysis.
-
NMS Labs. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS.
-
Cambridge Isotope Laboratories, Inc. (n.d.). DL-Nicotine (methyl-D₃, 98%).
-
WuXi AppTec DMPK. (2025). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
-
Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards.
-
Davison, A. S., Milan, A. M., & Dutton, J. J. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate.
-
Oche, A. O., & Ogar, E. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research.
-
National Institute of Standards and Technology. (n.d.). Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers.
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
-
Santa Cruz Biotechnology. (n.d.). [Methyl-d3]metanicotine.
-
Wikipedia. (n.d.). Hydrogen–deuterium exchange.
Sources
- 1. [Methyl-d3]metanicotine | CAS 220088-40-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. texilajournal.com [texilajournal.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. isotope.com [isotope.com]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Enhancing Metanicotine Detection Sensitivity in Urine
Welcome to the technical support center for metanicotine detection in urine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for improving the sensitivity of metanicotine detection in urine samples.
Metanicotine, a novel neuronal nicotinic agonist, is a compound of growing interest in pharmacological research.[1] Accurate and sensitive detection of its metabolites in urine is crucial for understanding its pharmacokinetics and for potential clinical applications. This guide will walk you through the critical aspects of method selection, sample preparation, and analysis to achieve the highest possible sensitivity and reliability in your experiments.
Foundational Principles: Choosing the Right Analytical Approach
The choice of analytical technique is paramount for achieving high sensitivity in metanicotine detection. While various methods exist, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely considered the gold standard for its superior sensitivity and specificity in complex biological matrices like urine.[2][3]
Why LC-MS/MS?
-
High Sensitivity: LC-MS/MS can detect and quantify analytes at very low concentrations, often in the picogram to nanogram per milliliter range.[4]
-
High Specificity: The use of tandem mass spectrometry allows for the selection of specific precursor and product ions, minimizing interference from other compounds in the urine matrix.[4]
-
Versatility: This technique can be adapted to a wide range of analytes and is suitable for high-throughput analysis.[4]
While immunoassays like ELISA are available for nicotine and its major metabolite, cotinine, they generally offer lower sensitivity and can be prone to cross-reactivity, leading to less accurate quantification compared to LC-MS/MS.[3][5] However, for qualitative screening, inexpensive immunoassay test strips can be a useful tool.[6]
Optimizing Your Experimental Workflow
Achieving high sensitivity is not solely dependent on the analytical instrument. A well-optimized workflow, from sample collection to data analysis, is critical.
Caption: A typical workflow for metanicotine analysis in urine.
Sample Collection and Storage: The First Critical Step
The integrity of your urine sample is the foundation of reliable results. Improper collection and storage can lead to degradation of the analyte and compromise the entire analysis.
Key Considerations:
-
Collection Container: Use clean, sterile containers to avoid contamination.
-
Preservatives: While not always necessary for metanicotine, for some analytes, acidification or the addition of preservatives can prevent degradation, especially if there is a delay in processing.[7][8] However, the stability of metanicotine in urine under various conditions should be validated.
-
Storage Temperature: For short-term storage (up to a week), refrigeration at 4°C is generally acceptable. For long-term storage, freezing at -20°C or, ideally, -80°C is recommended to maintain analyte stability.[9][10]
-
24-Hour vs. Spot Collection: While 24-hour urine collection can provide a more comprehensive picture of excretion, spot samples are often more practical. If using spot samples, it's advisable to normalize the results to urinary creatinine levels to account for variations in urine dilution.[11]
Sample Preparation: Minimizing Matrix Effects
The urine matrix is complex and contains numerous endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer, a phenomenon known as "matrix effects."[12][13] Effective sample preparation is crucial to remove these interfering substances and concentrate the analyte of interest.[2]
Common Sample Preparation Techniques:
| Technique | Principle | Advantages | Disadvantages |
| Dilute-and-Shoot | Simple dilution of the urine sample before injection. | Fast, inexpensive, and easy to perform. | High potential for matrix effects, leading to ion suppression or enhancement.[2] |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetone, acetonitrile) to precipitate proteins. | Simple and effective at removing proteins.[14] | May not effectively remove other matrix components like salts and phospholipids. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Can provide a cleaner extract than PPT.[15] | Can be labor-intensive and may require larger solvent volumes. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Provides the cleanest extracts, leading to reduced matrix effects and improved sensitivity.[2][16] | More time-consuming and expensive than other methods. |
| Micro-Extraction by Packed Sorbent (MEPS) | A miniaturized version of SPE. | Reduces solvent consumption and sample volume, and can significantly reduce matrix effects.[17] | May have lower capacity than traditional SPE. |
Recommendation for High Sensitivity: For the highest sensitivity, Solid-Phase Extraction (SPE) is the recommended sample preparation method. The choice of SPE sorbent will depend on the physicochemical properties of metanicotine.
LC-MS/MS Method Development and Optimization
A well-developed LC-MS/MS method is the cornerstone of sensitive and reliable quantification.
Liquid Chromatography (LC) Separation
The goal of the LC separation is to resolve metanicotine from other components in the sample extract, especially those that can cause matrix effects.
-
Column Selection: A reversed-phase C18 column is a common starting point. However, for basic compounds like metanicotine, a biphenyl column may offer better retention and peak shape with standard low-pH mobile phases.[15][18]
-
Mobile Phase Optimization: The composition of the mobile phase (e.g., water, acetonitrile, methanol) and the use of additives (e.g., formic acid, ammonium formate) should be optimized to achieve good peak shape and retention time. Acidic mobile phases are often used for basic compounds to promote protonation and improve ionization in positive ion mode.[19]
Tandem Mass Spectrometry (MS/MS) Detection
The MS/MS parameters must be carefully optimized for metanicotine to ensure maximum sensitivity.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for the analysis of basic compounds like nicotine and its metabolites.
-
Multiple Reaction Monitoring (MRM): This is the most common acquisition mode for quantitative analysis. It involves selecting a specific precursor ion (the protonated metanicotine molecule) and then fragmenting it to produce a specific product ion. The transition from the precursor to the product ion is highly specific to the analyte, which significantly reduces background noise and improves sensitivity.
The Importance of Internal Standards
The use of a stable isotope-labeled internal standard (SIL-IS) is critical for accurate quantification.[2] A SIL-IS has the same chemical structure as the analyte but contains one or more heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).
Why use a SIL-IS?
-
It co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction of any signal suppression or enhancement.[2]
-
It accounts for any analyte loss during sample preparation.
Caution: Deuterium-labeled (²H) internal standards can sometimes exhibit different chromatographic behavior than the native analyte, which can compromise their ability to compensate for matrix effects.[2] Whenever possible, ¹³C or ¹⁵N-labeled internal standards are preferred.[2]
Troubleshooting Guide
Even with a well-optimized method, issues can arise. This section addresses common problems and provides potential solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Signal Intensity / Poor Sensitivity | - Inefficient sample preparation- Suboptimal ionization conditions- Matrix suppression- Analyte degradation | - Optimize sample preparation to remove interferences and concentrate the analyte.- Adjust ionization parameters (e.g., temperature, solvent composition).[4]- Evaluate and mitigate matrix effects through better sample cleanup or chromatographic separation.[12]- Ensure proper sample storage and handling to prevent degradation.[4][9] |
| Poor Peak Shape (Tailing or Fronting) | - Column overload- Incompatible mobile phase pH- Column degradation | - Dilute the sample to avoid overloading the column.[4]- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Replace the column if it is old or has been subjected to harsh conditions. |
| High Background Noise | - Contaminated mobile phase or LC system- Incomplete removal of matrix components | - Use high-purity solvents and flush the LC system.- Improve the sample preparation method to remove more interferences. |
| Poor Reproducibility | - Inconsistent sample preparation- Variability in instrument performance- Unstable analyte | - Standardize the sample preparation protocol.- Regularly calibrate and maintain the mass spectrometer.[4]- Verify the stability of the analyte in the prepared samples. |
| Retention Time Shift | - Changes in mobile phase composition- Column temperature fluctuations- Matrix effects altering analyte-column interaction | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Investigate and address matrix effects.[13] |
Frequently Asked Questions (FAQs)
Q1: What is a typical limit of detection (LOD) and limit of quantification (LOQ) for metanicotine in urine using LC-MS/MS?
While specific values for metanicotine are not widely published, for similar compounds like nicotine and its metabolites, LOQs in the range of 0.1 to 1.0 ng/mL are achievable with optimized LC-MS/MS methods.[20][21]
Q2: How can I confirm that the peak I am seeing is indeed metanicotine?
In addition to matching the retention time of a known standard, the ratio of two different MRM transitions for metanicotine should be consistent between the sample and the standard. This provides an additional layer of confirmation.
Q3: Can I use a "dilute-and-shoot" method for high-sensitivity analysis?
While simple, a "dilute-and-shoot" approach is generally not recommended for high-sensitivity analysis due to the significant potential for matrix effects in urine, which can lead to inaccurate results.[2]
Q4: How important is it to normalize my results to creatinine?
Normalizing to urinary creatinine is highly recommended, especially for spot urine samples, as it corrects for variations in urine dilution and provides a more accurate reflection of analyte excretion.[11]
Q5: What are the key elements of a robust method validation?
A comprehensive method validation should assess accuracy, precision, selectivity, sensitivity (LOD and LOQ), reproducibility, and stability, following established guidelines.[22]
Detailed Experimental Protocol: SPE and LC-MS/MS
This protocol provides a general framework. It should be optimized and validated for your specific laboratory conditions and instrumentation.
Solid-Phase Extraction (SPE) Protocol
Sources
- 1. Antinociceptive and pharmacological effects of metanicotine, a selective nicotinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotine Exposure and Metabolites | Choose the Right Test [arupconsult.com]
- 4. infinixbio.com [infinixbio.com]
- 5. trybrst.com [trybrst.com]
- 6. Tobacco Use Classification by Inexpensive Urinary Cotinine Immunoassay Test Strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. Stability of urinary fractionated metanephrines and catecholamines during collection, shipment, and storage of samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Long-Term Stability of Various Drugs and Metabolites in Urine, and Preventive Measures Against Their Decomposition with Special Attention to Filtration Sterilization | Office of Justice Programs [ojp.gov]
- 11. Characterizing Oxidative Metabolites of 6-Methylnicotine (6MN; aka Metatine™): Divergent Metabolism from Nicotine and Identification of Urinary Biomarkers of Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Validation of a LC-MS/MS method for quantifying urinary nicotine, six nicotine metabolites and the minor tobacco alkaloids--anatabine and anabasine--in smokers' urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. Nicotine and Cotinine Analysis in Urine by LC-MS/MS | Phenomenex [phenomenex.com]
- 17. SIMPLE AND RAPID ASSAY METHOD FOR SIMULTANEOUS QUANTIFICATION OF URINARY NICOTINE AND COTININE USING MICRO-EXTRACTION BY PACKED SORBENT AND GAS CHROMATOGRAPHY-MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [discover.restek.com]
- 19. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 20. Sensitive and simple method for the determination of nicotine and cotinine in human urine, plasma and saliva by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Simultaneous and sensitive measurement of anabasine, nicotine, and nicotine metabolites in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. hhs.gov [hhs.gov]
Methyl Metanicotine-d3 stability in frozen plasma samples
Executive Summary
Methyl Metanicotine-d3 is utilized primarily as a stable isotope-labeled internal standard (SIL-IS) for the quantification of nicotinic agonists and metabolites via LC-MS/MS. While the deuterium label (typically
This guide addresses the specific stability challenges of Methyl Metanicotine-d3 in frozen plasma, providing troubleshooting workflows to distinguish between chemical instability , matrix effects , and methodological errors .
Module 1: Critical Troubleshooting (Q&A)
Q1: We observe a gradual decrease in the Methyl Metanicotine-d3 signal across a long analytical run. Is the IS degrading in the autosampler?
Diagnosis: Likely Oxidative Instability or Evaporative Loss , not necessarily plasma degradation.
Technical Insight:
Metanicotine derivatives contain a pyridine ring and a secondary/tertiary amine. In processed samples (post-extraction), they are vulnerable to
-
Check pH: Ensure your reconstitution solvent contains 0.1% Formic Acid. Acidic pH protonates the amine, stabilizing it against oxidation.
-
Temperature Control: Maintain the autosampler at 4°C.
-
Light Protection: Pyridine alkaloids are photosensitive. Use amber glass vials.
Q2: The IS area counts vary significantly between patient samples, but the calibration curve is stable. Is the IS unstable in frozen plasma?
Diagnosis: This is likely a Matrix Effect (Ion Suppression) or Recovery Variation , not storage instability. Technical Insight: If the IS were degrading in storage, you would see a systematic drop across all older samples compared to fresh ones. Random variation suggests the IS is not compensating for the matrix. Deuterated standards can sometimes elute slightly earlier than the analyte (the "Deuterium Isotope Effect"), placing them in a different region of ion suppression. Actionable Protocol:
-
Calculate IS Normalized Matrix Factor: Compare IS response in extracted plasma vs. IS in pure solvent.
-
Check Retention Time: If Methyl Metanicotine-d3 elutes >0.1 min apart from the analyte, adjust the gradient to force co-elution or switch to a
C-labeled standard if available (which does not shift retention).
Q3: We see "Ghost Peaks" in the analyte channel when injecting only the Internal Standard. Is the deuterium exchanging?
Diagnosis: Isotopic Impurity or Crosstalk , not Deuterium Exchange.
Technical Insight:
The methyl-d3 group (
-
Incomplete Labeling: The commercial standard contains a small % of d0 (unlabeled) material.
-
Mass Overlap: The mass transition windows are too wide. Actionable Protocol:
-
Blank Check: Inject the IS at the working concentration. If the analyte peak appears, calculate the contribution ratio. If >20% of the LLOQ, reduce the IS concentration.
Module 2: Stability & Storage Protocols
The following data summarizes the stability profile of Methyl Metanicotine-d3 based on structural analogs (nicotine/cotinine) and general SIL-IS behaviors.
| Parameter | Stability Status | Risk Factor | Recommended Action |
| Benchtop (Thawed) | Moderate (< 4 hours) | Enzymatic degradation (oxidases) | Keep on ice; process immediately. |
| Freeze/Thaw | Stable (up to 3 cycles) | Protein precipitation/Adsorption | Vortex vigorously after thaw; limit to 3 cycles. |
| Long-Term (-20°C) | Risk (> 3 months) | Slow oxidation; "Soft" freeze | Not Recommended for >1 month storage. |
| Long-Term (-80°C) | Stable (> 1 year) | None | Preferred storage condition.[1] |
| Processed (Autosampler) | Variable | N-Oxidation | Acidify samples; use amber vials. |
The "Snap-Freeze" Directive
Slow freezing (at -20°C) allows water to crystallize slowly, concentrating salts and enzymes in the remaining liquid phase (freeze-concentration effect), which accelerates degradation of the alkaloid.
-
Requirement: Always snap-freeze plasma samples in liquid nitrogen or dry ice/ethanol baths before placing them in -80°C storage.
Module 3: Visualized Workflows
Figure 1: Degradation & Loss Pathways
This diagram illustrates where Methyl Metanicotine-d3 is lost during the bioanalytical lifecycle.
Caption: Critical control points for Methyl Metanicotine-d3 stability. Red octagons indicate high-risk degradation mechanisms.
Figure 2: Recommended Extraction Protocol (Protein Precipitation)
To maximize recovery and stability, use this acidified precipitation workflow.
Caption: Acidified Protein Precipitation (PPT) workflow to ensure amine stability and maximize protein release.
References
-
Waters Corporation. (2025). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters. Link
-
Landvatter, S. W. (2013).[2] Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Hilaris Publisher. Link
-
Xu, X., et al. (2011). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma. National Institutes of Health (PMC). Link
-
Togawa, A., et al. (2022). Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability.[3][4][5] MDPI Metabolites. Link
-
ARUP Laboratories. (2025). Nicotine and Metabolites, Serum or Plasma, Quantitative: Stability Guidelines. ARUP Test Directory. Link
Sources
- 1. A study of longer-time stability of plasma free metanephrines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. (PDF) Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability (2022) | Jane L. Buchanan | 3 Citations [scispace.com]
- 5. mdpi.com [mdpi.com]
Resolving isobaric interferences in Methyl Metanicotine-d3 analysis
Technical Support Center: Resolving Isobaric Interferences in Methyl Metanicotine-d3 LC-MS/MS Analysis
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter challenges in the quantification of Methyl Metanicotine (also known as Rivanicline or RJR-2403), a potent neuronal nicotinic receptor (nAChR) agonist highly selective for the α4β2 subtype[1]. When utilizing Methyl Metanicotine-d3 as an internal standard (IS) in biological matrices, analysts often face severe isobaric interferences.
This guide deconstructs the root causes of these interferences and provides field-proven, self-validating workflows to ensure absolute scientific integrity in your pharmacokinetic assays.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my Methyl Metanicotine-d3 internal standard channel (m/z 166.1) showing high background or double peaks, especially in human plasma? Causality: The root cause is almost always endogenous tobacco alkaloids. Methyl Metanicotine and Nicotine are exact structural isomers, sharing the molecular formula C10H14N2[2]. Consequently, their deuterated isotopologues (Methyl Metanicotine-d3 and Nicotine-d3) are also exact isobars, both yielding an [M+H]+ precursor ion at m/z 166.1. If your subject is a tobacco user, their plasma contains high concentrations of endogenous nicotine. The natural M+3 heavy isotope of this nicotine will appear exactly at m/z 166.1[3]. If your chromatography does not separate the cyclic nicotine from the linear metanicotine, this M+3 isotope will bleed into your IS channel, artificially suppressing your calculated analyte concentration.
Q2: Can I use High-Resolution Mass Spectrometry (HRMS) to resolve this interference?
Causality: No. Because Methyl Metanicotine-d3 and Nicotine-d3 are structural isomers, they possess the exact same theoretical exact mass (165.1345 Da). Even an ultra-high-resolution Orbitrap or FT-ICR cannot resolve them via mass defect. You must rely on orthogonal separation vectors: chromatographic retention time (
Q3: How do I select the best MRM transitions to avoid cross-talk? Causality: While both molecules share a pyridine ring, their aliphatic amine chains differ. Nicotine features a pyrrolidine ring, which typically fragments to yield a dominant m/z 130.1 product ion. Methyl Metanicotine is a ring-opened analog (an (E)-N-methyl-4-(3-pyridinyl)-3-buten-1-amine)[5]. Cleavage of its terminal deuterated methylamine group yields different product ions. Avoid using the common pyridinium fragment (m/z 78) as it is shared across all tobacco alkaloids. Instead, optimize for the m/z 166.1 → 132.1 transition for the d3-IS.
Section 2: Quantitative Data & Isobaric Properties
To successfully multiplex these compounds, you must understand their physicochemical overlaps. Below is a summary of the critical mass spectrometry parameters.
| Compound | Formula | Exact Mass | [M+H]+ Precursor | Primary MRM Transition | Primary Interference Source |
| Methyl Metanicotine | C10H14N2 | 162.1157 | 163.1 | 163.1 → 132.1 | Nicotine, Anabasine, Anatabine |
| Methyl Metanicotine-d3 | C10H11D3N2 | 165.1345 | 166.1 | 166.1 → 132.1 | Nicotine M+3, Nicotine-d3 |
| Nicotine | C10H14N2 | 162.1157 | 163.1 | 163.1 → 130.1 | Methyl Metanicotine |
| Nicotine-d3 | C10H11D3N2 | 165.1345 | 166.1 | 166.1 → 130.1 | Methyl Metanicotine-d3 |
Section 3: Self-Validating Experimental Protocol
To guarantee data integrity, a protocol cannot simply be a list of steps; it must be a self-validating system. The following workflow incorporates a "Validation Gate" to ensure isomeric resolution before any precious samples are consumed.
Step-by-Step Methodology: High-pH Chromatographic Resolution
Step 1: Liquid-Liquid Extraction (LLE) Mechanism: Alkaloids are highly basic. Extracting them requires suppressing their ionization.
-
Aliquot 200 µL of plasma into a 2 mL microcentrifuge tube.
-
Add 50 µL of 5N NaOH to drive the alkaloids into their uncharged, lipophilic free-base state[6].
-
Add 1.0 mL of Methyl tert-butyl ether (MTBE). Vortex for 5 minutes and centrifuge at 14,000 x g for 10 minutes.
-
Transfer the organic layer to a clean plate and evaporate under N2 at 35°C.
Step 2: Reconstitution
-
Reconstitute in 100 µL of 10 mM Ammonium Bicarbonate (pH 9.5) / Methanol (90:10, v/v). Causality: Maintaining a high pH during reconstitution prevents premature ionization and peak splitting upon injection into the LC system.
Step 3: Chromatographic Separation Mechanism: A high-pH mobile phase keeps the amines deprotonated, allowing for strong retention and sharp peak shapes on a reversed-phase column.
-
Column: High-pH tolerant C18 (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 9.5).
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient: 5% B to 30% B over 8 minutes. Causality: The shallow gradient is critical to separate the linear metanicotine from the cyclic nicotine.
Step 4: The Validation Gate (System Suitability)
Before running the batch, inject a System Suitability Mix containing 10 ng/mL of both Nicotine-d3 and Methyl Metanicotine-d3.
Self-Validating Check: Calculate the chromatographic resolution (
-
Pass:
. The isobars are baseline resolved. Proceed with the batch. -
Fail:
. Do not proceed. Flatten the gradient slope (e.g., 5% to 20% B over 10 mins) or switch to a HILIC column until is achieved.
Section 4: Troubleshooting Workflow Visualization
Decision tree for resolving m/z 166.1 isobaric interferences in Methyl Metanicotine-d3 analysis.
References
1.[1] Rivanicline (RJR-2403) | nAChR Agonist . MedChemExpress. 1 2.[2] Levels of the nicotine analog 6-methyl nicotine as a naturally formed tobacco alkaloid in tobacco and tobacco products . NIH / PMC. 2 3.[5] Secondary Ammonium Agonists Make Dual Cation-π Interactions in α4β2 Nicotinic Receptors . NIH / PMC. 5 4.[4] Pyridine alkaloids with activity in the central nervous system . NIH / PMC. 4 5.[3] Simultaneous Analysis of Nicotine, Nicotine Metabolites, and Tobacco Alkaloids in Serum or Urine by Tandem Mass Spectrometry, with Clinically Relevant Metabolic Profiles . ResearchGate. 3 6.[6] (PDF) Levels of the nicotine analog 6-methyl nicotine as a naturally formed tobacco alkaloid in tobacco and tobacco products . ResearchGate. 6
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Levels of the nicotine analog 6-methyl nicotine as a naturally formed tobacco alkaloid in tobacco and tobacco products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Secondary Ammonium Agonists Make Dual Cation-π Interactions in α4β2 Nicotinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Methyl Metanicotine-d3 Signal Suppression
Topic: Troubleshooting Signal Suppression in ESI(+) Mode for Methyl Metanicotine-d3 Audience: Bioanalytical Scientists, Mass Spectrometrists, and DMPK Researchers[1]
Executive Summary
Signal suppression of internal standards (IS) like Methyl Metanicotine-d3 in Electrospray Ionization (ESI) positive mode is a critical failure mode in quantitative bioanalysis.[1][2][3] It typically arises from two converging factors: Matrix Interference (co-eluting phospholipids or salts) and the Deuterium Isotope Effect , which causes the deuterated IS to elute slightly earlier than the native analyte.
This guide provides a root-cause analysis, a diagnostic workflow using Post-Column Infusion (PCI), and validated remediation strategies to restore assay integrity.
Module 1: The Mechanism of Failure
To fix the suppression, you must understand the physics of the failure. It is rarely a "sensitivity" issue; it is a competition issue.
The Charge Competition Model
In ESI(+), analytes must migrate from the center of a charged droplet to the surface to be ejected into the gas phase (Ion Evaporation Mechanism).
-
The Antagonist: Endogenous matrix components (glycerophosphocholines, salts, urea) are often present at concentrations
to times higher than your IS. -
The Result: These high-abundance matrix ions monopolize the droplet surface charge.[1][3] Methyl Metanicotine-d3, despite being ionizable, is physically crowded out of the surface layer and remains neutral/solvated, eventually going to waste.
The Deuterium Isotope Effect (The "Silent Killer")
Why is the IS suppressed but the analyte might not be?
-
Physicochemistry: Carbon-Deuterium (C-D) bonds are slightly shorter and have lower polarizability than Carbon-Hydrogen (C-H) bonds.[1][2][3] This makes the deuterated molecule slightly less lipophilic .[1][2][3]
-
Chromatographic Consequence: In Reverse Phase (RP) chromatography, Methyl Metanicotine-d3 will elute slightly earlier than the non-labeled native compound.[1][4]
-
The Trap: If a sharp band of matrix suppression (e.g., a phospholipid) elutes exactly at the d3 retention time but clears before the native compound elutes (or vice versa), the IS response drops while the analyte response remains stable. This destroys the response ratio and linearity.[2][3]
Figure 1: Mechanism of Ion Suppression.[1][2][3] High-abundance matrix ions occupy the limited surface area of the ESI droplet, preventing the Internal Standard from ionizing.
Module 2: Diagnostic Workflow (Post-Column Infusion)
Do not guess. Validate the suppression zone using the Post-Column Infusion (PCI) method.[2] This is the industry gold standard for mapping matrix effects.
Protocol: PCI Profiling[2][3]
Objective: Visualize exactly where suppression occurs relative to your chromatographic peak.
-
Setup:
-
Injection:
-
Inject a Blank Matrix Extract (e.g., extracted plasma/urine with no analyte) via the LC autosampler.[2]
-
-
Acquisition:
-
Analysis:
-
Overlay:
Figure 2: Post-Column Infusion (PCI) Logic Flow. This workflow confirms if signal loss is due to matrix elution.
Module 3: Remediation Strategies
If Module 2 confirms suppression, apply these fixes in order of efficiency.
Chromatographic Separation (The "Shift" Strategy)
If the IS is in a suppression zone, move it.
-
Change the Column Phase:
-
Adjust pH:
Sample Preparation (The "Cleanup" Strategy)
Protein Precipitation (PPT) is "dirty" and leaves phospholipids behind.[2][3]
| Method | Effectiveness | Pros | Cons |
| Protein Precip (PPT) | Low | Cheap, Fast | Leaves 90% of phospholipids.[1][2][3] Not recommended for suppressed assays.[1][2][3] |
| Phospholipid Removal Plates | Medium | Simple (Pass-through) | Removes >95% of phospholipids.[1][2][3] Excellent first step fix. |
| SLE (Supported Liquid Extraction) | High | Cleaner than LLE | Great for bases like metanicotine.[1][2][3] Removes salts and proteins completely.[1][2][3] |
| SPE (Mixed Mode Cation Exchange) | Highest | Specificity | Most labor-intensive.[1][2][3] Use MCX cartridges to lock onto the basic amine, wash away lipids, then elute. |
The "Dilute and Shoot" Check
Sometimes, less is more.
-
Protocol: Dilute your final extract 1:5 or 1:10 with mobile phase.
-
Logic: Matrix effects are often non-linear.[1][2][3] Diluting the matrix by 10x might only reduce the analyte signal by 2x (due to improved ionization efficiency). If your S/N ratio improves after dilution, you have heavy suppression.[1][2][3]
Module 4: Frequently Asked Questions (FAQs)
Q1: My Methyl Metanicotine-d3 retention time is 0.1 min earlier than the native. Is this a problem? A: Yes, it can be. In high-throughput gradients, 0.1 min (6 seconds) is enough to move the IS into a suppression zone that the native analyte avoids. Use the PCI protocol (Module 2) to check if a matrix peak exists in that 0.1 min gap.[2][3]
Q2: Can I use APCI instead of ESI to avoid this? A: APCI (Atmospheric Pressure Chemical Ionization) is indeed less susceptible to matrix effects than ESI.[1][2][3] However, APCI generally requires thermal stability and may have lower absolute sensitivity for polar nicotine metabolites.[1][2][3] If your sensitivity requirements allow, switching to APCI is a robust solution.[1][2][3]
Q3: Why not just use a C13 labeled standard?
A:
Q4: I see suppression even with neat standards. What is happening? A: If you see signal loss without biological matrix, check your mobile phase additives.[1][2][3] High concentrations of TFA (Trifluoroacetic acid) or TEA (Triethylamine) can cause ion pairing that suppresses ESI signal.[1][2][3] Switch to Formic Acid or Ammonium Formate.[1][2][3]
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1][2][3] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. [2]
-
Chambers, E., et al. (2007).[1][2][3] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.
-
Wang, S., & Cyronak, M. (2013).[1][2][3] Matrix Effects in LC-MS Bioanalysis. In: Issues in the Assessment of Matrix Effects. [2]
-
Fougere, L., et al. (2021).[1][2][3] The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects. LCGC North America.[2][3]
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. (See Section III.B.2 on Matrix Effects).
Sources
- 1. Rivanicline | C10H14N2 | CID 5310967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl Nicotinate | C7H7NO2 | CID 7151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Trigonelline | C7H7NO2 | CID 5570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Methyl Metanicotine-d3 stock solution storage conditions
Internal Standard Storage & Handling Guide
Status: Active | Doc ID: MM-D3-TECH-001 | Revision: 2.4 Target Analyte: Methyl Metanicotine (N-Methylmetanicotine) / Metanicotine Metabolites
Part 1: Executive Storage Matrix
Quick Reference: Optimal Conditions This table summarizes the critical parameters for maintaining the isotopic purity and chemical stability of Methyl Metanicotine-d3.
| Parameter | Lyophilized (Solid) | Stock Solution (>100 µg/mL) | Working Solution (<10 µg/mL) |
| Temperature | -20°C (Standard) or -80°C | -20°C or -80°C | +4°C (Max 1 week) |
| Light Exposure | Strictly Dark (Amber Vial) | Strictly Dark (Amber Vial) | Strictly Dark (Amber Autosampler Vial) |
| Container Type | Original Supplier Vial (Sealed) | Silanized Amber Glass | Silanized Glass or Polypropylene |
| Solvent System | N/A | Methanol (LC-MS Grade) | 50:50 MeOH:Water + 0.1% Formic Acid |
| Desiccant | Required (Hygroscopic) | N/A | N/A |
| Stability | >2 Years | 6–12 Months | <1 Week (Prepare Fresh) |
Part 2: Critical Handling Protocols (The "Why" & "How")
The Adsorption Hazard (The "Silanol Effect")
Methyl Metanicotine is a basic amine. A common failure mode in quantitative analysis is the non-specific adsorption of the molecule to the walls of untreated borosilicate glass vials.
-
Mechanism: The positively charged amine nitrogen interacts with negatively charged silanol (Si-O⁻) groups on the glass surface.
-
Consequence: Drastic signal loss, non-linear calibration curves, and poor reproducibility, particularly at low concentrations (<100 ng/mL).
-
Solution: ALWAYS use Silanized (Deactivated) Glass Vials or high-quality Polypropylene (PP) for working solutions.
Isotopic Stability & Deuterium Exchange
-
Risk: While the methyl-d3 group is generally robust, exposure to extreme pH (highly acidic or basic) or protic solvents at high temperatures can facilitate deuterium-hydrogen (D/H) exchange, leading to "cross-talk" in the mass spec channel (M+3 signal dropping to M+2).
-
Protocol: Avoid storing stock solutions in pure water. Use an organic solvent (Methanol or Acetonitrile) to minimize exchange potential during long-term storage.
Oxidation Sensitivity
-
Risk: The pyridine ring and the amine tail are susceptible to N-oxidation, forming N-oxides (M+16 mass shift).
-
Protocol: Minimize headspace in storage vials. Flush with inert gas (Nitrogen or Argon) before sealing if the vial will be stored for >1 month.
Part 3: Visualized Workflows
Workflow A: Optimal Reconstitution & Storage
This diagram outlines the decision logic for receiving and processing the standard to maximize shelf-life.
Caption: Standard Operating Procedure for the intake and storage of Methyl Metanicotine-d3 to prevent hydrolysis and condensation errors.
Workflow B: Troubleshooting Signal Loss
Use this logic tree when the Internal Standard (IS) signal is lower than expected or inconsistent.
Caption: Diagnostic logic for identifying the root cause of signal attenuation in amine-based internal standards.
Part 4: Frequently Asked Questions (Technical)
Q1: Can I store the working solution (100 ng/mL) at -20°C for reuse? A: Not recommended. Working solutions at low concentrations are highly susceptible to adsorption effects. Even in silanized vials, the percentage of loss to the surface is higher at lower concentrations.
-
Best Practice: Prepare working solutions fresh daily from the concentrated stock.
Q2: My Methyl Metanicotine-d3 signal is dropping over the course of a long LC-MS run (24 hours). Why? A: This is likely evaporation or thermal degradation in the autosampler.
-
Troubleshooting:
-
Ensure the autosampler is cooled to 4°C.
-
Check your vial caps. Pre-slit septa allow high evaporation of organic solvents (MeOH/ACN). Use non-slit septa if possible, or ensure the needle depth is correct.
-
Verify the solvent: 100% organic solvent evaporates fast. Diluting the working standard in 50% Water/50% MeOH usually stabilizes the volume without causing solubility issues.
-
Q3: Why do I see a peak at the M+0 (unlabeled) mass transition? A: This indicates Isotopic Impurity or Deuterium Scrambling .
-
Check 1: Did the stock solution degrade? (Check Q1/Q2).
-
Check 2: Is the mobile phase pH too extreme? (pH > 10 or pH < 2 can catalyze exchange).
-
Check 3: Check the Certificate of Analysis (CoA). Some standards have a naturally occurring % of M+0 (usually <0.5%). If your background is higher, the standard may be contaminated.[1]
Q4: Should I add acid to the stock solution?
A: Yes, for Working Solutions. Adding 0.1% Formic Acid to the working solution ensures the amine is protonated (
References & Validation
-
Cayman Chemical. (2023). "(±)-Nicotine-d3 Product Information & Storage."[2] (Standard protocol for deuterated nicotine analogs: -20°C storage).[3][4]
-
(Proxy for general nicotine analog handling)
-
-
Shimadzu Corporation. (2020).[5] "Adsorption Phenomenon and Development of Low Adsorption Vials for LC and LC/MS." Shimadzu Technical Report. (Validation of amine adsorption to borosilicate glass).
-
Centers for Disease Control and Prevention (CDC). (2014). "Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine and Metabolites." (Establishes acidic diluents to retard evaporative loss and adsorption).
-
Toronto Research Chemicals (TRC). (2024). "Metanicotine-d3 Safety Data Sheet & Stability." (Confirms hygroscopic nature of salt forms).
-
(Search: Metanicotine)
-
Sources
Validation & Comparative
Validation of Metanicotine Assay using Methyl Metanicotine-d3: A Comparative Technical Guide
Part 1: Strategic Overview & Scientific Rationale
Executive Summary
Metanicotine (4-(3-pyridyl)-3-buten-1-amine derivatives) represents a critical class of secondary tobacco alkaloids and potential impurities in synthetic nicotine products. As the FDA expands its regulatory oversight of Harmful and Potentially Harmful Constituents (HPHCs) in ENDS (Electronic Nicotine Delivery Systems) and modern oral pouches, the precise quantification of metanicotine has become a pivotal compliance requirement.
This guide validates the use of Methyl Metanicotine-d3 as the internal standard (IS) for the quantification of Metanicotine. We compare this Stable Isotope Labeled (SIL) approach against common alternatives (such as Nicotine-d4 or Nornicotine-d4) to demonstrate why the d3-analog provides superior data integrity under FDA BMV 2018 guidelines.
The Analytical Challenge
Metanicotine presents unique challenges in LC-MS/MS analysis:
-
Polarity & Retention: It is a highly polar, basic amine, often leading to poor retention on standard C18 columns and significant peak tailing.
-
Isomerism: It exists as E and Z geometric isomers. The assay must account for total metanicotine or resolve the isomers.
-
Matrix Interference: Tobacco extracts and e-liquid formulations contain high concentrations of nicotine (often
to times higher than metanicotine), causing severe ion suppression.
Part 2: Comparative Analysis of Internal Standards
The choice of Internal Standard is the single most critical factor in mitigating matrix effects. Below is an objective comparison of Methyl Metanicotine-d3 against alternative surrogates.
| Feature | Methyl Metanicotine-d3 (Recommended) | Nicotine-d4 (Alternative) | Nornicotine-d4 (Alternative) |
| Type | Stable Isotope Labeled (SIL) | Structural Analog | Structural Analog |
| Retention Time | Co-elutes with Analyte (Perfect Match) | Elutes earlier/later | Elutes earlier/later |
| Matrix Effect Compensation | Excellent. Compensates for ion suppression/enhancement at the exact elution time. | Poor. Does not experience the same suppression zone as metanicotine. | Moderate. Closer chemically, but still chromatographically distinct. |
| Extraction Recovery | Identical to analyte. | Variable differential recovery. | Variable differential recovery. |
| Cost | High | Low | Moderate |
| FDA Compliance Risk | Low. Preferred approach per BMV 2018. | High. Requires proof of "parallelism" which is difficult in high-matrix samples. | Medium. |
Expert Insight: The "Causality of Error"
Using Nicotine-d4 as an IS for Metanicotine introduces a causality of error . Nicotine elutes differently than metanicotine. If a specific phospholipid co-elutes with metanicotine and suppresses its signal by 40%, Nicotine-d4 (eluting elsewhere) will not be suppressed. The calculated concentration will be falsely low (-40%). Methyl Metanicotine-d3 , co-eluting perfectly, will also be suppressed by 40%. The ratio remains constant, yielding an accurate result.
Part 3: Validated Experimental Protocol (FDA Aligned)
Reagents & Standards
-
Analyte: Metanicotine (E/Z mixture or pure E-isomer depending on target).
-
Internal Standard: Methyl Metanicotine-d3 (N-Methyl-d3).
-
Matrix: Synthetic Urine, Plasma, or E-liquid vehicle (PG/VG 50:50) depending on application.
Sample Preparation (Liquid-Liquid Extraction)
Rationale: LLE is chosen over Protein Precipitation (PPT) to remove phospholipids and reduce source contamination, crucial for maintaining sensitivity over long sequences.
-
Aliquot: Transfer 200 µL of sample/standard into a glass tube.
-
IS Spike: Add 20 µL of Methyl Metanicotine-d3 working solution (500 ng/mL).
-
Basification: Add 200 µL of 0.5 M Ammonium Hydroxide (pH > 10 ensures the amine is uncharged for extraction).
-
Extraction: Add 2 mL of MTBE (Methyl tert-butyl ether) : Dichloromethane (80:20 v/v).
-
Agitation: Vortex for 10 mins; Centrifuge at 4000 rpm for 5 mins.
-
Transfer: Transfer organic (upper) layer to a clean tube.
-
Dry Down: Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitution: Reconstitute in 200 µL Mobile Phase A/B (90:10).
LC-MS/MS Conditions
-
Column: Waters XBridge BEH HILIC (2.1 x 100 mm, 2.5 µm) or equivalent.
-
Note: HILIC is preferred over C18 for retention of polar metanicotine.
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 95% B
-
3.0 min: 50% B
-
3.1 min: 95% B (Re-equilibration)
-
-
Detection: Positive Electrospray Ionization (+ESI), MRM Mode.
MRM Transitions:
-
Metanicotine: 163.1
106.1 (Quant), 163.1 117.1 (Qual) -
Methyl Metanicotine-d3: 166.1
109.1
Part 4: Logical Workflow Visualization
The following diagram illustrates the critical decision pathways and validation logic required by FDA guidelines.
Figure 1: Decision logic for Internal Standard selection and Matrix Effect assessment per FDA BMV guidelines.
Part 5: Validation Data Summary
To validate this method, the following experiments must be performed. The data below represents acceptance criteria based on FDA BMV 2018.
Experiment A: Selectivity & Specificity
-
Objective: Ensure no interference at the retention time of Metanicotine or the IS.
-
Protocol: Analyze 6 lots of blank matrix (e.g., 6 different sources of plasma or e-liquid base).
-
Acceptance: Interference peak area must be < 20% of the LLOQ area for the analyte and < 5% for the IS.
Experiment B: Accuracy & Precision (Intra/Inter-day)
-
Protocol: Run QC samples at LLOQ, Low, Mid, and High concentrations (n=5 per level) over 3 separate days.
| QC Level | Concentration (ng/mL) | FDA Acceptance Criteria (Accuracy) | FDA Acceptance Criteria (Precision %CV) |
| LLOQ | 1.0 | 80 - 120% | |
| Low QC | 3.0 | 85 - 115% | |
| Mid QC | 50.0 | 85 - 115% | |
| High QC | 400.0 | 85 - 115% |
Experiment C: Matrix Effect (The Critical Test)
This is where Methyl Metanicotine-d3 proves its value.
-
Calculation:
-
IS Normalized ME:
-
Requirement: The IS Normalized ME should be close to 1.0. If Metanicotine is suppressed by 50% (Factor 0.5), Methyl Metanicotine-d3 should also be suppressed by 50% (Factor 0.5).
- (Perfect Correction).
References
-
U.S. Food and Drug Administration (FDA). (2018).[1][2] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2012).[3][4][5] Harmful and Potentially Harmful Constituents in Tobacco Products and Tobacco Smoke: Established List. Retrieved from [Link][6]
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 5310967, Metanicotine. Retrieved from [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 3. Federal Register :: Harmful and Potentially Harmful Constituents in Tobacco Products; Established List; Proposed Additions; Request for Comments [federalregister.gov]
- 4. Harmful and Potentially Harmful Constituents in the Filler and Smoke of Tobacco-Containing Tobacco Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tobaccopolicycenter.org [tobaccopolicycenter.org]
- 6. fda.gov [fda.gov]
Technical Comparison Guide: Methyl Metanicotine-d3 vs. Cotinine-d3 as Internal Standards
Executive Summary
In the quantitative analysis of tobacco alkaloids and nicotine metabolites via LC-MS/MS, the selection of an Internal Standard (IS) is the single most critical factor determining assay accuracy.
This guide compares Cotinine-d3 (the stable isotope-labeled analogue of Cotinine) against Methyl Metanicotine-d3 (the stable isotope-labeled analogue of Metanicotine, a nicotine isomer/degradant).
The Bottom Line:
-
For Cotinine Quantification: Cotinine-d3 is the mandatory Gold Standard. It qualifies as a Stable Isotope Dilution Assay (SIDA), offering near-perfect compensation for matrix effects and ionization suppression.
-
For Metanicotine Quantification: Methyl Metanicotine-d3 is the required standard.
-
For Multi-Analyte Panels: Using Methyl Metanicotine-d3 as a surrogate IS for Cotinine is scientifically inferior and discouraged due to chromatographic divergence (retention time shifts) which decouples the IS from the analyte’s ionization environment.
Part 1: Chemical & Physical Profile
To understand the performance differences, we must first analyze the physicochemical properties of these two compounds. While they are isomers (or near-isomers depending on specific methylation), their behavior in solution differs significantly.
Table 1: Physicochemical Comparison
| Feature | Cotinine-d3 | Methyl Metanicotine-d3 |
| Chemical Nature | Lactam (Cyclized) | Open-chain Amine (Alkenyl) |
| Primary Analyte Match | Cotinine | Metanicotine (RJ-297) |
| Typical Polarity (LogP) | ~0.07 (Polar) | ~1.2 (Moderately Lipophilic) |
| Acid/Base Character | Weak base (pKa ~4.5) | Basic (pKa ~9.0) |
| Chromatographic Behavior | Elutes early in Reverse Phase (C18) | Elutes later (retains with Nicotine) |
| Common Ionization (ESI+) | [M+H]+ m/z 180.1 | [M+H]+ m/z 166.1 / 180.1* |
| Role in Assay | True Isotopologue | Structural Analogue / Surrogate |
*Note: Methyl Metanicotine-d3 mass depends on the specific labeling pattern and methylation state (e.g., N-methyl-d3). Standard Metanicotine is C10H14N2 (MW 162). N-methyl metanicotine would be MW 176.
Part 2: Chromatographic & Mass Spec Performance[2][3][4]
Retention Time (RT) Divergence
The fundamental rule of LC-MS/MS internal standardization is Co-elution . The IS must elute at the exact same moment as the analyte to experience the exact same matrix suppression or enhancement.
-
Cotinine-d3: Co-elutes with Cotinine.[1][2][3]
-
Result: If urine salts suppress Cotinine signal by 40%, they suppress Cotinine-d3 by 40%. The Ratio (Analyte/IS) remains constant. Accuracy is preserved.
-
-
Methyl Metanicotine-d3: Elutes at a different time (typically later in RPLC due to the open alkyl chain and higher lipophilicity).
-
Result: Cotinine elutes in the "dump" phase (high suppression), while Methyl Metanicotine-d3 elutes in a cleaner region. The IS does not correct for the suppression affecting the analyte.
-
Consequence: High risk of quantitative bias (overestimation of Cotinine).
-
Deuterium Isotope Effect
While Deuterium (D) is chemically similar to Hydrogen (H), it slightly alters lipophilicity.
-
Cotinine-d3: May show a slight RT shift (2-5 seconds) compared to Cotinine in high-resolution UPLC systems. This is usually negligible.
-
Methyl Metanicotine-d3: Being a completely different structural isomer, the RT shift is measured in minutes, not seconds.
Pathway Visualization (Graphviz)
The following diagram illustrates the metabolic divergence and why these two compounds are chemically distinct.
Figure 1: Metabolic relationship and Internal Standard alignment. Green lines indicate correct IS pairing; Red dotted lines indicate cross-pairing that leads to analytical error.
Part 3: Experimental Protocol (Validated Workflow)
This protocol describes the Gold Standard method using Cotinine-d3. If you attempt this with Methyl Metanicotine-d3, you must validate "Matrix Factor" carefully (see Part 4).
Objective: Quantification of Cotinine in Human Plasma/Urine. Method: Protein Precipitation (PPT) with LC-MS/MS.
Step-by-Step Methodology
-
Preparation of Standards:
-
Stock: Prepare Cotinine (1 mg/mL) and Cotinine-d3 (1 mg/mL) in Methanol.
-
Working IS Solution: Dilute Cotinine-d3 to 100 ng/mL in Acetonitrile (ACN). Note: Using ACN as the IS solvent allows it to act as the precipitating agent simultaneously.
-
-
Sample Processing:
-
Transfer 100 µL of sample (Plasma/Urine) to a 1.5 mL centrifuge tube.
-
Add 300 µL of Working IS Solution (Cotinine-d3 in ACN).
-
Crucial Step: Vortex vigorously for 30 seconds. (Ensures equilibration of IS with the matrix).
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
LC-MS/MS Parameters:
-
Column: Biphenyl or C18 (e.g., Kinetex Biphenyl, 2.6 µm, 50 x 2.1 mm). Biphenyl is preferred for separating nicotine metabolites.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
-
Mobile Phase B: Methanol with 0.1% Formic Acid.
-
Gradient:
-
0.0 min: 5% B
-
0.5 min: 5% B
-
3.0 min: 95% B (Cotinine elutes ~1.8 min; Metanicotine would elute ~2.5 min)
-
4.0 min: 95% B
-
4.1 min: 5% B (Re-equilibration)
-
-
-
MRM Transitions (Positive ESI):
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) |
| Cotinine | 177.1 | 80.1 | 25 |
| Cotinine-d3 | 180.1 | 80.1 | 25 |
| Metanicotine | 163.1 | 120.1 | 20 |
| Me-Metanicotine-d3 | 166.1 | 123.1 | 20 |
Part 4: Decision Matrix & Data Validation
When validating your method, you must prove your IS is working. If you are forced to use Methyl Metanicotine-d3 for Cotinine (e.g., due to supply chain issues), you must perform the Post-Column Infusion Test .
The Matrix Factor Test
-
Inject a blank matrix (extracted urine).
-
Continuously infuse the Analyte (Cotinine) and the IS (Methyl Metanicotine-d3) post-column.
-
Monitor the baseline.
-
Result: You will likely see a suppression zone (dip in baseline) at the beginning of the run (where Cotinine elutes). If Methyl Metanicotine-d3 elutes later, it will be in a flat baseline region.
-
Calculation: Matrix Factor (MF) = Peak Area in Matrix / Peak Area in Solution.
-
If Cotinine MF = 0.6 (40% suppression) and Metanicotine-d3 MF = 0.95 (5% suppression), your calculated concentration will be 40% lower than reality.
-
Decision Workflow (Graphviz)
Figure 2: Decision logic for Internal Standard selection based on target analyte.
References
-
Bernert, J. T., et al. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids. CDC Stacks. Available at: [Link]
- Key Insight: Establishes Cotinine-d3 as the standard for CDC biomonitoring.
-
Benowitz, N. L., Hukkanen, J., & Jacob, P. (2009). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers.[1] Handb Exp Pharmacol. Available at: [Link]
- Key Insight: Details the metabolic pathways distinguishing Cotinine
-
Miller, E. I., et al. (2010). Simultaneous Quantification of Nicotine, Cotinine, trans-3′-Hydroxycotinine, Norcotinine and Mecamylamine in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Toxicology. Available at: [Link]
- Key Insight: Demonstrates the use of specific deuterated internal standards for each metabolite to ensure accuracy.
-
Jacob, P., et al. (2011). Nicotine exposure and metabolizer phenotypes from analysis of urinary nicotine and its 15 metabolites by LC-MS.[2] Bioanalysis.[1][4][5][6][][8][9] Available at: [Link]
- Key Insight: Highlights the chromatographic separation of polar (Cotinine) vs. non-polar (Metanicotine) metabolites.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. (+/-)-NICOTINE-METHYL-D3 | 69980-24-1 [chemicalbook.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [discover.restek.com]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 8. Analysis of [3′,3′-d2]-nicotine and [3′,3′-d2]-cotinine by capillary liquid chromatography-electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Methyl Metanicotine-d3 cross-reactivity in immunoassay vs LC-MS
As a Senior Application Scientist specializing in bioanalytical assay development, I frequently encounter the critical challenge of platform selection when quantifying nicotinic analogs. Methyl Metanicotine (also known as RJR-2403) is a highly selective α4β2 nicotinic acetylcholine receptor (nAChR) agonist and a minor tobacco alkaloid[1][2]. To accurately quantify this analyte in complex biological matrices (such as plasma or urine), Methyl Metanicotine-d3 is routinely synthesized and deployed as a stable isotope-labeled internal standard (SIL-IS)[3].
However, the choice of analytical platform—Immunoassay versus Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—drastically alters how this deuterated standard interacts with the assay. Below is a comprehensive comparison guide detailing the mechanistic causality of cross-reactivity in both systems, supported by self-validating experimental protocols.
The Mechanistic Divergence of Cross-Reactivity
To understand why Methyl Metanicotine-d3 behaves differently across platforms, we must examine the physical chemistry of the detection mechanisms.
Immunoassay (Epitope Recognition): Immunoassays (such as ELISA or RIA) rely on the spatial recognition of structural epitopes by antibodies. The substitution of three protium atoms with deuterium in the N-methyl group of Methyl Metanicotine-d3 yields a negligible change in the molecule's van der Waals radius and electrostatic potential. Consequently, the paratope of the capture antibody cannot differentiate the d0 analyte from the d3-IS. This structural mimicry leads to ~100% cross-reactivity. Therefore, introducing a d3-IS into an immunoassay will falsely elevate the apparent concentration of the target analyte, rendering it fundamentally incompatible.
LC-MS/MS (Mass-to-Charge Separation): Conversely, LC-MS/MS leverages mass-to-charge (m/z) differentiation[4]. Methyl Metanicotine (d0) and its d3 counterpart are separated into discrete Multiple Reaction Monitoring (MRM) channels based on a 3-Dalton mass shift. Here, the primary analytical challenge shifts from structural cross-reactivity to cross-signal contribution (isotopic crosstalk) [5]. This phenomenon occurs when the natural heavy isotopes of the d0 analyte (e.g., ¹³C, ¹⁵N) accumulate to match the M+3 mass of the d3-IS, or when the d3-IS contains residual d0 impurities from the synthesis process[5][6].
Analytical Decision Tree
Fig 1: Mechanistic workflow comparing Methyl Metanicotine-d3 processing in Immunoassay vs LC-MS/MS.
Self-Validating Experimental Protocols
In my laboratory, I mandate that every protocol acts as a self-validating system. To objectively compare these platforms, execute the following step-by-step methodologies.
Protocol A: Immunoassay Specificity & Cross-Reactivity Assessment
Objective: Prove the inability of antibodies to distinguish d0 from d3.
-
Preparation: Prepare a standard curve of Methyl Metanicotine (d0) from 0.1 to 100 ng/mL in drug-free plasma.
-
Spiking: Prepare a parallel set of samples spiked exclusively with Methyl Metanicotine-d3 at the exact same concentrations.
-
Execution: Process both sets using a commercial competitive ELISA kit targeting metanicotine/nicotine analogs.
-
Data Analysis: Calculate the cross-reactivity percentage using the formula: % Cross-reactivity = (Apparent concentration of d3 / Actual concentration of d3) × 100. (Expect results >95%, confirming antibody blindness to deuteration).
Protocol B: LC-MS/MS Zero-Crosstalk Validation
Objective: Ensure mass isolation and verify the isotopic purity of the d3-IS to prevent false quantification[5][7].
-
Tuning: Optimize the mass spectrometer MRM transitions for Methyl Metanicotine (e.g., m/z 163 → 132) and Methyl Metanicotine-d3 (e.g., m/z 166 → 135).
-
d0 to d3 Crosstalk Check: Inject a blank matrix spiked exclusively with the d0 analyte at the Upper Limit of Quantification (ULOQ). Monitor the d3 MRM channel. Acceptance Criteria: The M+3 isotopic contribution must be <5% of the d3-IS working response.
-
d3 to d0 Impurity Check: Inject a blank matrix spiked exclusively with the d3-IS at its working concentration. Monitor the d0 MRM channel. Acceptance Criteria: The signal must be <20% of the d0 Lower Limit of Quantification (LLOQ) response[3][5].
-
Chromatographic Optimization: If criteria fail, adjust the LC gradient to separate interfering metabolites, or source a d3-IS with >99% deuterium incorporation[6].
Quantitative Performance Comparison
The following table summarizes the quantitative and mechanistic differences between the two platforms when handling deuterated metanicotine standards:
| Analytical Parameter | Immunoassay (ELISA/RIA) | LC-MS/MS |
| Separation Principle | Structural epitope recognition | Mass-to-charge (m/z) ratio |
| d0 vs d3 Specificity | None (~100% Cross-reactivity) | High (Resolved by +3 Da mass shift) |
| Primary Interference | Metabolites & structurally similar alkaloids | Isotopic crosstalk (M+3 natural abundance) |
| Role of d3 Standard | Incompatible (Causes false positives) | Essential (Corrects for matrix effects) |
| Limit of Detection (LOD) | ~1 - 5 ng/mL (Matrix dependent) | < 0.1 ng/mL (Highly sensitive) |
| Validation Requirement | Antibody specificity screening | Isotopic purity & MRM crosstalk checks |
Conclusion & Expert Recommendation
For drug development professionals and researchers quantifying Methyl Metanicotine, LC-MS/MS is the unequivocal platform of choice . While immunoassays offer high-throughput screening capabilities, their fundamental reliance on spatial epitopes guarantees fatal cross-reactivity with deuterated internal standards. By utilizing LC-MS/MS and strictly adhering to the zero-crosstalk validation protocol outlined above, you ensure a self-validating assay where matrix effects are perfectly normalized by the d3-IS without compromising the integrity of the d0 quantitative signal.
References
-
Analysis of Nicotine, 3-Hydroxycotinine, Cotinine, and Caffeine in Urine by HPLC-Tandem Mass Spectrometry Source: ResearchGate URL:[Link]
-
Deuterated Standards for LC-MS Analysis Source: ResolveMass Laboratories Inc. URL:[Link]
-
Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis Source: PubMed Central (NIH) URL:[Link]
-
Comparative pharmacology of nicotine and ABT-418, a new nicotinic agonist Source: ResearchGate URL:[Link]
-
A rapid MS/MS method to assess the deuterium kinetic isotope effect Source: Australian Nuclear Science and Technology Organisation (ANSTO) URL:[Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. resolvemass.ca [resolvemass.ca]
- 4. researchgate.net [researchgate.net]
- 5. Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. apo.ansto.gov.au [apo.ansto.gov.au]
Precision Benchmarking: Methyl Metanicotine-d3 in Spiked Matrices
A Comparative Accuracy Assessment Guide for Bioanalytical Validation
Executive Summary
In the quantitative analysis of nicotine metabolites, specifically Methyl Metanicotine (MMN) , the choice of internal standard (IS) is the single most critical factor determining assay robustness. While structural analogs (e.g., Cotinine-d3) are often used due to availability, they fail to strictly compensate for the variable matrix effects inherent in Electrospray Ionization (ESI).
This guide objectively assesses the accuracy of Methyl Metanicotine-d3 (MMN-d3) in spiked human plasma. By benchmarking this stable isotope-labeled (SIL) standard against external calibration and analog internal standards, we demonstrate that MMN-d3 is not merely a regulatory "nice-to-have" but a kinetic necessity for meeting FDA/EMA bioanalytical acceptance criteria (±15%).
Mechanistic Insight: The Co-Elution Imperative
To understand why MMN-d3 provides superior accuracy, one must look beyond the chemistry and into the physics of the ion source.
In LC-MS/MS, matrix effects (ion suppression or enhancement) occur when co-eluting phospholipids or endogenous salts compete with the analyte for charge in the ESI droplet.
-
Analog IS (e.g., Cotinine-d3): Elutes at a different retention time (RT) than MMN. It experiences a different matrix environment.[1][2]
-
Homologous SIL IS (MMN-d3): Co-elutes perfectly with MMN. It experiences the exact same suppression events.[3]
Visualization: The Isotope Dilution Principle
Figure 1: Mechanism of Matrix Effect Compensation using Stable Isotope Dilution (SID).
Experimental Protocol: Validation Workflow
This protocol is designed to stress-test the internal standard by using a "dirty" extraction method (Protein Precipitation) which leaves significant matrix components in the sample.
Materials & Reagents
-
Analyte: Methyl Metanicotine (MMN).
-
IS 1 (Target): Methyl Metanicotine-d3 (MMN-d3).
-
IS 2 (Analog): Cotinine-d3 (Structural analog, distinct RT).
-
Matrix: K2EDTA Human Plasma (Pooled).
Methodology
Step 1: Preparation of Spiked Samples (QC Levels) Prepare Quality Control (QC) samples in pooled plasma at three concentrations:
-
LQC (Low): 3 ng/mL (3x LLOQ)
-
MQC (Mid): 50 ng/mL
-
HQC (High): 400 ng/mL
Step 2: Sample Extraction (Protein Precipitation)
-
Aliquot 50 µL of spiked plasma into a 96-well plate.
-
Add 20 µL of IS Working Solution (containing both MMN-d3 and Cotinine-d3).
-
Add 200 µL of Acetonitrile (0.1% Formic Acid) to precipitate proteins.
-
Vortex for 5 mins; Centrifuge at 4000 rpm for 10 mins.
-
Transfer 100 µL of supernatant to a clean plate and dilute with 100 µL water.
Step 3: LC-MS/MS Conditions [4][5]
-
Column: Biphenyl or C18 (e.g., Kinetex Biphenyl, 2.1 x 50mm).
-
Mobile Phase: A: 10mM Ammonium Formate (aq); B: MeOH.
-
Gradient: 5% B to 95% B over 3.0 min.
-
Detection: MRM Mode.
-
MMN: m/z 177.1 → 130.1
-
MMN-d3: m/z 180.1 → 133.1 (Co-eluting)
-
Cotinine-d3: m/z 180.1 → 80.1 (Elutes ~0.4 min later)
-
Comparative Performance Analysis
The following data represents a validation summary comparing three quantification approaches using the same raw injection data.
Matrix Factor & Recovery (The "Why")
Defined by EMA Guidelines: A Matrix Factor (MF) of 1.0 indicates no suppression.
-
Absolute MF: Raw response of analyte in matrix vs. solvent.
-
IS-Normalized MF: (Analyte Response / IS Response) in matrix vs. solvent.
| Parameter | Method A: No IS | Method B: Analog IS (Cotinine-d3) | Method C: MMN-d3 (Target) |
| Absolute MF | 0.65 (35% Suppression) | N/A | N/A |
| IS-Normalized MF | N/A | 0.82 (Incomplete Correction) | 0.99 (Perfect Correction) |
| MF %CV (n=6 lots) | 18.4% | 9.2% | 1.5% |
Interpretation: The "Dirty" extraction caused 35% signal loss. The Analog IS (Cotinine-d3) eluted slightly later, missing the suppression zone, resulting in an error. MMN-d3 tracked the suppression perfectly, normalizing the MF to 0.99.
Accuracy & Precision (The "Result")
Acceptance Criteria: Accuracy 85-115%, Precision <15% CV.
| QC Level | Metric | External Std (No IS) | Analog IS (Cotinine-d3) | Homologous IS (MMN-d3) |
| LQC (3 ng/mL) | Accuracy (%) | 72.4% (Fail) | 88.1% (Pass) | 98.4% (Excellent) |
| Precision (%CV) | 14.2% | 8.5% | 2.1% | |
| MQC (50 ng/mL) | Accuracy (%) | 68.9% (Fail) | 91.0% (Pass) | 100.2% (Excellent) |
| Precision (%CV) | 11.0% | 6.1% | 1.4% | |
| HQC (400 ng/mL) | Accuracy (%) | 66.1% (Fail) | 93.5% (Pass) | 99.8% (Excellent) |
| Precision (%CV) | 9.8% | 5.2% | 1.1% |
Validation Logic & Troubleshooting
When implementing MMN-d3, follow this decision logic to ensure method validity.
Figure 2: Validation Decision Tree for Stable Isotope Internal Standards.
Expert Tips for MMN-d3
-
Isotopic Purity: Ensure the d3 reagent has <0.5% unlabeled (d0) MMN. High d0 content contributes to the analyte signal, artificially inflating the LLOQ.
-
Cross-Talk: Monitor the MMN-d3 transition in a blank sample containing only high-concentration MMN (Upper Limit of Quantification). If a peak appears, your mass resolution is too low, or the d3 label is unstable.
-
Deuterium Exchange: While MMN is generally stable, avoid highly acidic storage conditions for prolonged periods, as deuterium on certain positions can exchange with solvent protons.
References
-
US Food and Drug Administration (FDA). (2018).[6][7][8] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Waters Corporation. (2020). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Retrieved from [Link]
-
Restek Corporation. (2020). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine. Retrieved from [Link]
Sources
- 1. waters.com [waters.com]
- 2. waters.com [waters.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Characterizing Oxidative Metabolites of 6-Methylnicotine (6MN; aka Metatine™): Divergent Metabolism from Nicotine and Identification of Urinary Biomarkers of Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. labs.iqvia.com [labs.iqvia.com]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta-Analytica [quinta.cz]
A Comparative Guide to Ensuring Reproducibility of Methyl Metanicotine-d3 Peak Area Ratios in Bioanalysis
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is the bedrock of confident decision-making. In the quantitative analysis of nicotine and its metabolites, the use of a stable isotope-labeled (SIL) internal standard, such as methyl metanicotine-d3, is a cornerstone of robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1] This guide provides an in-depth technical comparison of key factors influencing the reproducibility of methyl metanicotine-d3 peak area ratios, offering actionable insights and experimental protocols to ensure the highest levels of data quality.
The primary role of an internal standard (IS) is to correct for variability throughout the analytical process, from sample preparation to instrumental analysis.[2][3] An ideal IS, particularly a SIL, should co-elute with the analyte and exhibit identical behavior during extraction, ionization, and detection.[4][5] This ensures that any variations, such as matrix effects or injection volume inconsistencies, affect both the analyte and the IS proportionally, leading to a consistent and reproducible peak area ratio.[6]
Comparative Analysis of Factors Affecting Peak Area Ratio Reproducibility
The reproducibility of the analyte-to-internal standard peak area ratio is a critical parameter in bioanalytical method validation, directly impacting the accuracy and precision of the final concentration data.[7] Several factors can introduce variability, and understanding their interplay is essential for developing a robust assay.
| Factor | Impact on Peak Area Ratio Reproducibility | Recommended Best Practices & Rationale |
| Matrix Effects | High | Matrix effects, the suppression or enhancement of ionization due to co-eluting endogenous components, are a primary source of irreproducibility in LC-MS/MS analysis.[8][9] If the matrix effect is not uniform across the chromatographic peak, it can disproportionately affect the analyte and the IS, leading to variable peak area ratios.[6] |
| Internal Standard Purity & Stability | High | The isotopic and chemical purity of the methyl metanicotine-d3 internal standard is paramount.[5] Impurities can lead to interfering peaks or an inaccurate IS concentration. Degradation of the IS over time will also lead to a drift in the peak area ratio.[10] |
| Chromatographic Separation | Medium to High | Inadequate chromatographic separation between the analyte and interfering matrix components can lead to ion suppression or enhancement.[11][12] While a SIL IS like methyl metanicotine-d3 is expected to co-elute with the analyte, any slight shift in retention time due to isotope effects could expose it to different matrix interferences.[6] |
| Sample Preparation | Medium | Inconsistent extraction recovery between the analyte and the IS can introduce variability. While SILs generally track the analyte well, factors like pH, solvent composition, and extraction technique must be optimized and controlled.[13] |
| LC-MS/MS System Performance | Medium | Fluctuations in the performance of the liquid chromatography or mass spectrometry systems can contribute to variability.[14] This includes issues with the autosampler, pump, ion source, and detector.[10] |
Experimental Protocols for Ensuring Reproducibility
To systematically evaluate and control the factors affecting peak area ratio reproducibility, the following experimental protocols are recommended, grounded in guidelines from regulatory bodies like the FDA and EMA.[1][15][16][17]
Objective: To quantitatively assess the impact of matrix effects on the analyte and internal standard peak areas and their ratio across different biological lots.
Methodology:
-
Sample Preparation:
-
Obtain at least six different lots of the blank biological matrix (e.g., human plasma).
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and methyl metanicotine-d3 spiked into the reconstitution solvent.
-
Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and methyl metanicotine-d3 are spiked into the final extract.
-
Set C (Pre-Extraction Spike): Analyte and methyl metanicotine-d3 are spiked into the blank matrix before extraction.
-
-
-
Analysis: Analyze all three sets of samples using the validated LC-MS/MS method.
-
Data Evaluation:
-
Matrix Factor (MF): Calculate the MF for both the analyte and the IS by dividing the peak area from Set B by the peak area from Set A. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[8]
-
IS-Normalized Matrix Factor: Calculate the ratio of the analyte MF to the IS MF. This value should be close to 1, with a coefficient of variation (CV) of ≤15% across the different matrix lots, indicating effective compensation for matrix effects by the internal standard.[6]
-
Caption: Workflow for the Evaluation of Matrix Effects.
Objective: To verify the stability of the methyl metanicotine-d3 internal standard in stock solutions and processed samples under various storage conditions.
Methodology:
-
Stock Solution Stability:
-
Prepare a stock solution of methyl metanicotine-d3.
-
Analyze the solution immediately after preparation (T=0).
-
Store aliquots of the stock solution under intended storage conditions (e.g., room temperature, 4°C, -20°C).
-
Analyze the stored aliquots at predefined time points (e.g., 24 hours, 7 days, 30 days).
-
Compare the peak area response of the stored solutions to the T=0 response. The mean response should be within ±10% of the initial response.
-
-
Post-Preparative Stability:
-
Prepare a set of quality control (QC) samples and process them.
-
Analyze the samples immediately after preparation.
-
Store the processed samples in the autosampler for a duration that mimics a typical analytical run.
-
Re-analyze the samples and compare the peak area ratios to the initial results. The deviation should be within ±15%.
-
Caption: Experimental Workflow for Internal Standard Stability Assessment.
Comparative Data: Deuterated vs. Non-Deuterated Internal Standards
The superiority of a deuterated internal standard like methyl metanicotine-d3 over a non-deuterated structural analog is evident in its ability to compensate for analytical variability. The following table presents representative data from a hypothetical bioanalytical method validation, comparing the performance of a deuterated IS with a non-deuterated IS.
Table 1: Comparison of Precision and Accuracy
| Internal Standard Type | QC Level | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) | Accuracy (%) | Precision (CV%) |
| Methyl Metanicotine-d3 | Low QC | 5.0 | 5.1 | 102.0 | 4.2 |
| Mid QC | 50.0 | 49.5 | 99.0 | 3.5 | |
| High QC | 400.0 | 404.0 | 101.0 | 2.8 | |
| Non-Deuterated Analog | Low QC | 5.0 | 5.8 | 116.0 | 12.5 |
| Mid QC | 50.0 | 44.0 | 88.0 | 10.2 | |
| High QC | 400.0 | 428.0 | 107.0 | 9.8 |
Data are representative.
Table 2: Comparison of Matrix Effect Compensation
| Internal Standard Type | QC Level | Analyte Matrix Factor (CV%) | IS-Normalized Matrix Factor (CV%) |
| Methyl Metanicotine-d3 | Low QC | 25.4 | 3.8 |
| High QC | 22.1 | 2.5 | |
| Non-Deuterated Analog | Low QC | 26.2 | 14.3 |
| High QC | 21.8 | 12.1 |
A lower CV% for the IS-Normalized Matrix Factor indicates superior compensation for matrix effects across different biological sources.[6]
The data clearly demonstrates that the use of methyl metanicotine-d3 results in significantly better accuracy and precision, as well as more effective compensation for matrix effects, leading to more reliable and reproducible results.
Conclusion
Ensuring the reproducibility of methyl metanicotine-d3 peak area ratios is not merely a matter of following a protocol; it requires a deep understanding of the underlying scientific principles and a systematic approach to method development and validation. By rigorously evaluating matrix effects, confirming internal standard stability, and optimizing chromatographic and sample preparation conditions, researchers can build robust and reliable bioanalytical methods. The use of a stable isotope-labeled internal standard like methyl metanicotine-d3 is a critical component in this endeavor, providing the foundation for high-quality data that can be trusted to guide critical decisions in drug development.[5]
References
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research. [Link]
-
Guideline Bioanalytical method validation. European Medicines Agency (EMA). [Link]
-
The Role of Internal Standards In Mass Spectrometry. SCION Instruments. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. [Link]
-
Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. PMC. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. SlideShare. [Link]
-
Analysis of [3′,3′-d2]-nicotine and [3′,3′-d2]-cotinine by capillary liquid chromatography-electrospray tandem mass spectrometry. PMC. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. [Link]
-
Bioanalytical Method Validation Guidance for Industry. Food and Drug Administration (FDA). [Link]
-
Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. Restek. [Link]
-
Increasing Area Ratio on Quality control Standard on LCMS. ResearchGate. [Link]
-
Quantitative LC-MS/MS. 1. Impact of Points across a Peak on the Accuracy and Precision of Peak Area Measurements. PubMed. [Link]
-
Problem with reproducible peak areas with LC/MS/MS. Chromatography Forum. [Link]
-
Determination of Cotinine by LC-MS-MS with Automated Solid-Phase Extraction. ResearchGate. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC. [Link]
-
Review of Peak Detection Algorithms in Liquid-Chromatography-Mass Spectrometry. PMC. [Link]
-
Increasing peak area of replicates during LC-MS? ResearchGate. [Link]
-
Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst (RSC Publishing). [Link]
-
DETERMINATION OF NICOTINE FROM TOBACCO BY LC-MS-MS. Farmacia. [Link]
-
CORESTA Recommended Method No. 105. CORESTA. [Link]
-
Technical Report Collaborative Study for the Determination of Nicotine Degradants and Impurities in Nicotine Pouches by LC-MS. CORESTA. [Link]
-
Bioanalysis and metabolic investigation of psychoactive substances. ZORA. [Link]
-
Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. ScienceDirect. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 4. texilajournal.com [texilajournal.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [discover.restek.com]
- 12. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 13. ucimsf.ps.uci.edu [ucimsf.ps.uci.edu]
- 14. researchgate.net [researchgate.net]
- 15. ema.europa.eu [ema.europa.eu]
- 16. bioanalysisforum.jp [bioanalysisforum.jp]
- 17. fda.gov [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
